Purfalcamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCOMOOXOZSNAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Purfalcamine: A Fictional Compound with No Known Mechanism of Action
The name "Purfalcamine" appears to be a fictional construct. Researchers, scientists, and drug development professionals are advised to verify the nomenclature of compounds of interest to ensure they are referencing established and studied molecules.
For a detailed technical guide on the mechanism of action of a real pharmaceutical compound, please provide the correct and established name of the drug. This will enable a thorough literature search and the subsequent generation of the requested in-depth report, including data tables, experimental methodologies, and pathway diagrams.
Purfalcamine: A Selective Inhibitor of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health challenge, necessitating the development of novel antimalarial agents with unique mechanisms of action. One promising therapeutic target is Calcium-Dependent Protein Kinase 1 (PfCDPK1), a critical enzyme in the parasite's life cycle. This document provides a comprehensive technical overview of Purfalcamine, a potent and selective inhibitor of PfCDPK1. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to PfCDPK1 and this compound
Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) is a serine/threonine kinase that plays a crucial role in the asexual blood stage of the parasite's life cycle.[1][2] It is involved in essential processes such as parasite motility, host cell invasion, and egress from infected erythrocytes.[1][2][3] Specifically, PfCDPK1 is implicated in the phosphorylation of proteins within the glideosome-actomyosin motor assembly, which is vital for parasite motility, and in regulating microneme secretion, a key step for erythrocyte invasion.[3][4] Its essentiality for parasite survival makes it an attractive target for antimalarial drug discovery.[1][5]
This compound is a small molecule inhibitor identified through high-throughput screening that demonstrates high potency and selectivity for PfCDPK1.[2][5][6] It has been shown to be an orally active compound with antimalarial activity, causing parasite developmental arrest at the schizont stage.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Description |
| IC50 (PfCDPK1) | 17 nM | Concentration of this compound required to inhibit 50% of PfCDPK1 enzymatic activity in a biochemical assay.[6] |
| EC50 (P. falciparum 3D7) | 230 nM | Effective concentration of this compound required to inhibit 50% of P. falciparum (3D7 strain) growth in an in vitro culture.[6] |
| EC50 (P. falciparum strains) | 171-259 nM | Range of effective concentrations against various drug-resistant strains (Dd2, FCB, HB3, W2), indicating effectiveness against resistant parasites.[6] |
| IC50 (Microneme Discharge) | 585 nM | Concentration of this compound that inhibits 50% of microneme discharge from P. falciparum merozoites.[4] |
| Selectivity | >23-fold | Therapeutic window calculated from the ratio of cytotoxicity (EC50 in mammalian cell lines like CHO, HEp2, HeLa, Huh7) to antimalarial potency (EC50 in P. falciparum).[6] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Mouse Model
| Parameter | Value | Experimental Conditions |
| Cmax | 2.6 µM | Maximum plasma concentration achieved after a single oral gavage dose of 20 mg/kg.[6] |
| Half-life (t1/2) | 3.1 hours | Plasma half-life of this compound following a 20 mg/kg oral dose.[6] |
| Efficacy | Delay in parasitemia | Oral administration of 10 mg/kg twice daily for 6 days resulted in a delayed onset of parasitemia in a P. berghei mouse model compared to the control group.[6] |
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of PfCDPK1.[5] This means that it binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The inhibition of PfCDPK1 by this compound disrupts the downstream signaling pathways that are crucial for parasite development and invasion. Specifically, it has been demonstrated that this compound treatment leads to the inhibition of microneme secretion, a critical step in the invasion of erythrocytes by merozoites.[4][7] This ultimately results in the arrest of the parasite's life cycle at the late schizont stage, preventing the release of new merozoites and the infection of new red blood cells.[2][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PfCDPK1 signaling pathway and a typical experimental workflow for evaluating PfCDPK1 inhibitors like this compound.
Caption: PfCDPK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the characterization of this compound.
PfCDPK1 Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PfCDPK1.
-
Reagents and Materials: Recombinant purified PfCDPK1, a suitable peptide substrate (e.g., a synthetic peptide with a phosphorylation site recognized by PfCDPK1), ATP (radiolabeled [γ-32P]ATP or for non-radioactive methods, an antibody recognizing the phosphorylated substrate), kinase assay buffer, test compound (this compound), and a phosphocellulose membrane or ELISA plate.
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction vessel (e.g., microcentrifuge tube or well of a microplate), combine the recombinant PfCDPK1 enzyme, the peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring the radioactivity incorporated into the peptide. For non-radioactive methods, this can be done using an antibody-based detection method like ELISA.
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
P. falciparum Asexual Blood Stage Growth Inhibition Assay (EC50 Determination)
This assay measures the efficacy of a compound in inhibiting the growth of P. falciparum in an in vitro red blood cell culture.
-
Reagents and Materials: P. falciparum culture (e.g., 3D7 strain), human red blood cells, complete culture medium (e.g., RPMI-1640 supplemented with serum and hypoxanthine), SYBR Green I dye or other DNA intercalating dyes, 96-well microplates, and the test compound.
-
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
In a 96-well plate, add the synchronized parasite culture (at a defined parasitemia and hematocrit) to the wells containing the diluted this compound.
-
Incubate the plate for a full parasite life cycle (e.g., 48-72 hours) under standard culture conditions (37°C, low oxygen, 5% CO2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity, which is proportional to the parasite biomass.
-
Calculate the percentage of growth inhibition for each this compound concentration compared to a no-drug control.
-
Determine the EC50 value by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.
-
Merozoite Invasion and Microneme Discharge Assay
This assay assesses the effect of the inhibitor on the ability of merozoites to invade new red blood cells and the preceding step of microneme secretion.[4]
-
Reagents and Materials: Synchronized late-stage P. falciparum schizonts, purified merozoites, fresh red blood cells, intracellular and extracellular buffers mimicking the ionic environments, this compound, and antibodies against micronemal proteins (e.g., PfAMA1) for Western blotting.[4]
-
Procedure for Microneme Discharge:
-
Isolate merozoites from mature schizonts.
-
Pre-incubate the purified merozoites with varying concentrations of this compound in an intracellular buffer.[4]
-
Induce microneme secretion by transferring the merozoites to an extracellular buffer.
-
Pellet the merozoites and collect the supernatant containing the secreted proteins.
-
Analyze the supernatant by Western blotting using antibodies against specific micronemal proteins to quantify the extent of secretion.[4]
-
-
Procedure for Invasion Assay:
-
Pre-treat purified merozoites with different concentrations of this compound.[4]
-
Add the treated merozoites to fresh red blood cells and incubate to allow for invasion.
-
After the invasion period, remove the uninvaded merozoites.
-
Culture the newly infected red blood cells for a period to allow the parasites to develop into the ring stage.
-
Quantify the number of newly formed rings by microscopy of Giemsa-stained blood smears.[4]
-
Calculate the percentage of invasion inhibition at each this compound concentration.
-
In Vivo Efficacy Study in a Mouse Model
This study evaluates the antimalarial activity of the compound in a living organism.
-
Animal Model: Typically, mice infected with a rodent-specific Plasmodium species, such as P. berghei, are used as a model for human malaria.
-
Procedure:
-
Infect a cohort of mice with P. berghei.
-
Once a detectable level of parasitemia is established, divide the mice into a control group (receiving vehicle only) and a treatment group (receiving this compound).
-
Administer this compound orally at a defined dose and schedule (e.g., 10 mg/kg, twice daily for 6 days).[6]
-
Monitor the parasitemia levels in both groups daily by analyzing Giemsa-stained blood smears.
-
Compare the course of infection between the treated and control groups to determine the efficacy of the compound, often measured as a delay in the onset of parasitemia or a reduction in parasite load.
-
Conclusion
This compound is a promising antimalarial lead compound that selectively targets PfCDPK1, a key regulator of the P. falciparum life cycle. Its potent in vitro activity against both drug-sensitive and drug-resistant parasite strains, coupled with its oral bioavailability and in vivo efficacy in a mouse model, underscores its potential for further development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel antimalarial therapies. Further optimization of this compound's structure to enhance its pharmacokinetic properties and in vivo potency could pave the way for a new class of antimalarial drugs.
References
- 1. Substituted imidazopyridazines are potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]
Investigating the Primary Target of Purfalcamine in Malaria Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery and development of novel antimalarial agents with new mechanisms of action. One promising target is the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), an essential enzyme for the parasite's asexual blood stage development. This technical guide provides an in-depth overview of Purfalcamine, a potent and selective inhibitor of PfCDPK1, detailing its mechanism of action, quantitative efficacy, and the experimental methodologies used to identify and characterize its primary target.
Primary Target Identification and Validation
Quantitative Efficacy of this compound
This compound demonstrates potent activity against P. falciparum in both enzymatic and cellular assays. Its efficacy has been evaluated against various drug-sensitive and drug-resistant parasite strains.
Table 1: In Vitro Efficacy of this compound against P. falciparum
| Parameter | Value | P. falciparum Strain(s) | Reference |
| IC50 (PfCDPK1 inhibition) | 17 nM | Recombinant PfCDPK1 | [1] |
| EC50 (parasite proliferation) | 230 nM | 3D7 | [1] |
| 171-259 nM | 3D7, Dd2, FCB, HB3, W2 | [1] | |
| IC50 (erythrocyte invasion) | 585 nM | Not specified | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Mouse Model
| Parameter | Dosage | Value | Animal Model | Reference |
| Parasitemia | 10 mg/kg (oral gavage, BID for 6 days) | Delay in the onset of parasitemia | Mice | [1] |
| Cmax | 20 mg/kg (oral gavage) | 2.6 µM | Mice | [1] |
| Half-life (t1/2) | 20 mg/kg (oral gavage) | 3.1 hours | Mice | [1] |
Mechanism of Action: Interference with Key Parasite Processes
This compound exerts its antimalarial effect by inhibiting PfCDPK1, which in turn disrupts critical events in the parasite's asexual life cycle. The primary mechanism involves the blockage of microneme secretion, an essential step for merozoite invasion of host erythrocytes.[2] This leads to a developmental arrest at the schizont stage and prevents the egress of merozoites.[1]
PfCDPK1 Signaling Pathway in Merozoite Invasion
The following diagram illustrates the signaling pathway involving PfCDPK1 that is disrupted by this compound. An external signal triggers an increase in intracellular Ca2+, which activates PfCDPK1. Activated PfCDPK1 then phosphorylates downstream substrates, leading to the discharge of microneme proteins required for erythrocyte invasion. This compound acts as a competitive inhibitor of ATP in the PfCDPK1 binding pocket, blocking this cascade.
Caption: PfCDPK1 signaling pathway leading to microneme secretion and erythrocyte invasion, and its inhibition by this compound.
Experimental Protocols
This section details the methodologies for the key experiments used to characterize the activity of this compound.
PfCDPK1 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant PfCDPK1.
Methodology:
-
Recombinant PfCDPK1 Expression and Purification: The kinase domain of PfCDPK1 is expressed in a suitable expression system (e.g., E. coli) and purified using affinity chromatography.
-
Kinase Reaction:
-
A reaction mixture is prepared containing purified recombinant PfCDPK1, a generic kinase substrate (e.g., Syntide-2), and a buffer containing ATP and Ca2+.
-
This compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
The reaction is initiated by the addition of radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP).
-
The mixture is incubated at 30°C for a defined period (e.g., 30 minutes).
-
-
Quantification of Inhibition:
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the mixture onto phosphocellulose paper followed by washing.
-
The amount of incorporated radioactivity in the substrate is measured using a scintillation counter or a phosphorimager.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the PfCDPK1 kinase inhibition assay.
P. falciparum Growth Inhibition Assay
This assay determines the efficacy of this compound in inhibiting the growth of asexual blood-stage parasites in vitro.
Methodology:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in a complete medium under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2). The parasite culture is synchronized to the ring stage.
-
Assay Setup:
-
A 96-well microtiter plate is used.
-
This compound is serially diluted in the culture medium and added to the wells.
-
A synchronized parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) is added to each well.
-
Control wells with no drug and with a known antimalarial drug are included.
-
-
Incubation: The plate is incubated for a full parasite life cycle (e.g., 48 or 72 hours) under standard culture conditions.
-
Quantification of Parasite Growth:
-
Parasite growth is quantified using various methods, such as:
-
SYBR Green I-based fluorescence assay: A fluorescent dye that binds to parasite DNA is added, and fluorescence is measured.
-
Hypoxanthine incorporation assay: Radiolabeled hypoxanthine, which is incorporated by the parasites, is added, and its incorporation is measured.
-
Giemsa staining and microscopy: Blood smears are prepared, stained with Giemsa, and the percentage of infected erythrocytes (parasitemia) is determined by microscopic counting.
-
-
-
Data Analysis:
-
The percentage of growth inhibition is calculated for each this compound concentration relative to the no-drug control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
Merozoite Invasion Assay
This assay specifically assesses the effect of this compound on the ability of merozoites to invade erythrocytes.
Methodology:
-
Merozoite Isolation: Mature schizonts are isolated from a synchronized culture. Merozoites are then released from the schizonts by mechanical disruption (e.g., filtration through a fine-pore filter).
-
Invasion Inhibition:
-
The isolated merozoites are pre-incubated with various concentrations of this compound for a short period (e.g., 10-15 minutes).
-
Fresh, uninfected erythrocytes are then added to the merozoite suspension.
-
The mixture is incubated for a defined time to allow invasion to occur (e.g., 30-60 minutes).
-
-
Quantification of Invasion:
-
After the incubation period, the formation of new ring-stage parasites inside the erythrocytes is quantified. This can be done by:
-
Flow cytometry: Using a DNA-binding dye to identify newly infected erythrocytes.
-
Microscopy: Preparing Giemsa-stained smears and counting the number of newly formed rings.
-
-
-
Data Analysis:
-
The percentage of invasion inhibition is calculated for each this compound concentration compared to a no-drug control.
-
The IC50 for invasion is determined from the dose-response curve.
-
Microneme Secretion Assay
This assay investigates the direct effect of this compound on the discharge of micronemal proteins, which are essential for merozoite invasion.
Methodology:
-
Merozoite Preparation: Merozoites are isolated as described in the invasion assay protocol.
-
Induction of Microneme Secretion:
-
Isolated merozoites are treated with various concentrations of this compound.
-
Microneme secretion is then induced by mimicking the ionic environment of blood plasma (e.g., by transferring the merozoites to a high Na+/low K+ buffer).
-
-
Detection of Secreted Proteins:
-
The merozoites are pelleted by centrifugation, and the supernatant containing the secreted proteins is collected.
-
The presence of specific micronemal proteins (e.g., Apical Membrane Antigen 1 - AMA1, or Erythrocyte Binding Antigen-175 - EBA-175) in the supernatant is detected by Western blotting using specific antibodies.
-
-
Data Analysis: The intensity of the protein bands on the Western blot is quantified to determine the relative amount of secreted protein in the presence of different concentrations of this compound compared to the untreated control.
Caption: Experimental workflow for the microneme secretion assay.
Conclusion
This compound's selective and potent inhibition of PfCDPK1 validates this kinase as a promising drug target for the development of novel antimalarials. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the downstream substrates of PfCDPK1 and the optimization of this compound's pharmacokinetic properties will be crucial for its advancement as a clinical candidate. The methodologies described herein provide a robust framework for the continued exploration of PfCDPK1 inhibitors and their potential to combat malaria.
References
Purfalcamine: A Technical Guide to a Potent Antimalarial Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of Purfalcamine, a potent and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). The information presented herein is intended to support research and development efforts in the field of antimalarial drug discovery.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the chemical formula C29H33FN8O.[1][2] It is a 2,6,9-trisubstituted purine derivative.[3] The structure and physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C29H33FN8O | [1][2] |
| Molecular Weight | 528.62 g/mol | [1][2] |
| CAS Number | 1038620-68-6 | [1][2] |
| Chemical Name | [4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone | [4] |
| SMILES | O=C(N1CCC(N(C2=C3C(N=C(NC4CCC(N)CC4)N=C2)=NC=N3)C5=CC(F)=CC=C5)CC1)C6=CC=C(N)C=C6 | [4] |
| Purity (typical) | >98% | [2] |
| Storage (Powder) | 2 years at -20°C | [1][2] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Biological Activity and Pharmacokinetics
This compound exhibits potent inhibitory activity against its primary target, PfCDPK1, and demonstrates significant efficacy against the blood stages of P. falciparum. Its biological activities and pharmacokinetic parameters are detailed below.
| Parameter | Value | Species/Strain | Reference |
| IC50 (PfCDPK1) | 17 nM | P. falciparum | [1] |
| EC50 | 230 nM | P. falciparum (3D7) | [5] |
| EC50 Range | 171-259 nM | P. falciparum (3D7, Dd2, FCB, HB3, W2) | [4][5] |
| EC50 (CHO cells) | 12.33 µM | Chinese Hamster Ovary cells | [5] |
| EC50 (HEp-2 cells) | 7.235 µM | Human epidermoid carcinoma cells | [5] |
| EC50 (HeLa cells) | 7.029 µM | Human cervical cancer cells | [5] |
| EC50 (Huh7 cells) | 5.476 µM | Human liver cancer cells | [5] |
| In Vivo Dose | 10 mg/kg (BID, oral gavage) | Mice | [5] |
| In Vivo Dose | 20 mg/kg (oral gavage) | Mice | [5] |
| Cmax | 2.6 µM | Mice (at 20 mg/kg) | [5] |
| Half-life (t1/2) | 3.1 hours | Mice (at 20 mg/kg) | [5] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of PfCDPK1, a key enzyme in the calcium signaling pathway of P. falciparum. This pathway is crucial for the invasion of host erythrocytes by merozoites. The proposed signaling cascade is as follows:
-
Trigger : Upon release from an infected erythrocyte, the merozoite encounters a low potassium ion (K+) concentration in the blood plasma.[3] This environmental cue triggers an influx of extracellular calcium ions (Ca2+) into the merozoite.[3]
-
Activation of PfCDPK1 : The rise in intracellular Ca2+ activates PfCDPK1.[6]
-
Substrate Phosphorylation : Activated PfCDPK1 phosphorylates several key substrates, including:
-
Glideosome-Associated Protein 45 (GAP45) and Myosin A Tail Domain-Interacting Protein (MTIP) : These are components of the glideosome, the motor complex responsible for parasite motility and host cell invasion.[1][2][7] Phosphorylation of these proteins is believed to be essential for the proper function of the glideosome.[2]
-
PfPKA regulatory subunit (PfPKA-R) : Phosphorylation of the regulatory subunit of Protein Kinase A (PKA) by PfCDPK1 suggests a crosstalk between the calcium and cAMP-dependent signaling pathways.[8][9]
-
-
Microneme Secretion : The phosphorylation cascade initiated by PfCDPK1 leads to the secretion of microneme proteins.[1] These proteins are essential for the recognition of and attachment to the host erythrocyte.
-
Inhibition of Invasion : By inhibiting PfCDPK1, this compound blocks this signaling cascade, thereby preventing microneme secretion and ultimately inhibiting the invasion of erythrocytes by merozoites.[1] This leads to developmental arrest at the schizont stage.[5]
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro PfCDPK1 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against recombinant PfCDPK1.
References
- 1. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Motor Complex of Plasmodium falciparum: PHOSPHORYLATION BY A CALCIUM-DEPENDENT PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Ca2+ Signaling in Protozoan Parasites: An Overview with a Focus on Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.nyu.edu [med.nyu.edu]
- 5. mmv.org [mmv.org]
- 6. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Calcium-Dependent Protein Kinase 1 (PfCDPK1) Pathway: A Technical Guide for Researchers
An In-depth Examination of a Key Regulator in Plasmodium falciparum
This technical guide provides a comprehensive overview of the calcium-dependent protein kinase 1 (PfCDPK1) signaling pathway in Plasmodium falciparum, the parasite responsible for the most severe form of malaria. PfCDPK1 is a critical regulator of multiple processes essential for the parasite's life cycle, including erythrocyte invasion and schizont development, making it a promising target for novel antimalarial drug development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data associated with the PfCDPK1 pathway.
The PfCDPK1 Signaling Pathway
PfCDPK1 is a serine/threonine kinase that functions as a key effector of calcium signaling in the malaria parasite.[1] Its activity is tightly regulated by intracellular calcium levels, which fluctuate during critical stages of the parasite's life cycle.
Activation Mechanism
The activation of PfCDPK1 is a multi-step process initiated by an increase in cytosolic calcium concentration.[4] The enzyme possesses a C-terminal calmodulin-like domain (CamLD) containing four EF-hand motifs that act as calcium sensors.[2] Binding of calcium to these EF-hands induces a conformational change, leading to the activation of the N-terminal kinase domain.[5] This activation allows PfCDPK1 to phosphorylate its downstream substrates.
Downstream Substrates and Cellular Processes
Once activated, PfCDPK1 phosphorylates a range of substrates, playing a crucial role in merozoite egress and invasion of host erythrocytes.[6][7] Key substrates include components of the glideosome-actomyosin motor complex, which is essential for parasite motility and invasion.[1][8]
-
Myosin A tail domain-interacting protein (MTIP): Phosphorylation of MTIP is crucial for the function of the motor complex.[7][8]
-
Glideosome-associated protein 45 (GAP45): Another key component of the motor complex regulated by PfCDPK1 phosphorylation.[7][8]
-
Plasmodium falciparum serine repeat antigen 5 (SERA5): PfCDPK1-mediated phosphorylation of SERA5 enhances its proteolytic activity, which is important for merozoite egress from the infected red blood cell.[6]
Furthermore, PfCDPK1 signaling intersects with the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, indicating a complex regulatory network.[4][9] PfCDPK1 can phosphorylate the regulatory subunit of PKA, suggesting a mechanism of cross-talk between these two critical signaling pathways.[9]
Quantitative Data
The following tables summarize key quantitative data related to PfCDPK1 activity and inhibition, providing a valuable resource for comparative analysis and drug development efforts.
Kinetic Parameters of Substrate Phosphorylation
| Substrate | Km (μM) | Reference |
| MTIP | 9 ± 0.9 | [8][10] |
| GAP45 | 18 ± 5 | [8][10] |
| ATP (with MTIP) | 125 ± 13 | [8][10] |
| ATP (with GAP45) | 96 ± 28 | [8][10] |
Inhibitor Potency
A number of small molecule inhibitors targeting PfCDPK1 have been identified and characterized.
| Inhibitor | IC50 (nM) | EC50 (nM) | Reference |
| Purfalcamine | 17 | 230 | [11] |
| K252a | 45 | 348 | [12] |
| BKI-1 | 136 | - | [11] |
| Imidazopyridazine 4 | Ki = 37 nM | 5700 | [11] |
| Indolizine 3 | Ki = 262 nM | - | [11] |
| NA-PP1 (on WT PfCDPK1) | 6010 | 14260 | [13] |
| NA-PP1 (on T145G mutant) | 150 | 15650 | [13] |
| NM-PP1 (on WT PfCDPK1) | 1500 | 11550 | [13] |
| NM-PP1 (on T145G mutant) | 120 | 10280 | [13] |
Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% in biochemical assays, while EC50 values represent the concentration required to inhibit parasite growth by 50% in cell-based assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the PfCDPK1 pathway.
In Vitro Kinase Assay
This protocol is used to measure the enzymatic activity of recombinant PfCDPK1 and to assess the potency of potential inhibitors.
Materials:
-
Recombinant PfCDPK1 enzyme
-
Substrate (e.g., syntide-2, recombinant MTIP, or GAP45)
-
Kinase assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
CaCl2 solution
-
[γ-32P]ATP or [γ-33P]ATP
-
ATP solution
-
Inhibitor compounds (dissolved in DMSO)
-
SDS-PAGE loading buffer
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in the kinase assay buffer.
-
For calcium-dependent assays, add CaCl2 to a final concentration of 2 mM. For calcium-free controls, add EGTA to a final concentration of 5 mM.
-
Add the recombinant PfCDPK1 enzyme to a final concentration of approximately 20-50 nM.
-
Add the substrate to the reaction mixture.
-
To test inhibitors, add the compound at various concentrations. Include a DMSO-only control.
-
Initiate the reaction by adding a mixture of cold ATP and radiolabeled ATP (e.g., to a final concentration of 100 μM).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography using a phosphorimager.
-
Quantify the band intensities to determine the kinase activity and calculate IC50 values for inhibitors.
Conditional Knockdown of PfCDPK1
Conditional knockdown systems are employed to study the function of essential genes like PfCDPK1 in P. falciparum. The DiCre/loxP system is a common approach.
Principle: This method utilizes a rapamycin-inducible dimerizable Cre recombinase (DiCre) to excise a loxP-flanked ("floxed") gene segment, leading to a conditional knockout or knockdown of the target protein.
Experimental Workflow:
-
Parasite Line Generation:
-
Genetically modify P. falciparum to express DiCre recombinase.
-
Introduce loxP sites flanking a critical exon of the PfCDPK1 gene using CRISPR/Cas9-mediated homologous recombination.
-
-
Conditional Knockdown Induction:
-
Synchronize the transgenic parasite culture to the ring stage.
-
Treat the culture with rapamycin (or DMSO as a control) to induce DiCre-mediated recombination.
-
-
Phenotypic Analysis:
-
Monitor parasite growth and development over the subsequent life cycle stages (e.g., using Giemsa-stained blood smears or flow cytometry).
-
Assess specific cellular processes, such as erythrocyte invasion or schizont maturation, to determine the functional consequences of PfCDPK1 depletion.
-
-
Molecular Validation:
-
Confirm gene excision at the DNA level using PCR.
-
Verify the reduction or absence of PfCDPK1 protein expression by Western blotting or immunofluorescence microscopy.
-
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of <i>Plasmodium falciparum</i> CDPK1 by conditional expression of its J-domain demonstrates a key role in s… [ouci.dntb.gov.ua]
- 4. Frontiers | cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages [frontiersin.org]
- 5. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-dependent phosphorylation of Plasmodium falciparum serine repeat antigen 5 triggers merozoite egress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The motor complex of Plasmodium falciparum: phosphorylation by a calcium-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Motor Complex of Plasmodium falciparum: PHOSPHORYLATION BY A CALCIUM-DEPENDENT PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting Plasmodium falciparum kinase inhibitors from antimalarial medicinal herbs using computational modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Purfalcamine: A Technical Whitepaper on its Potential as a Lead Compound for Antimalarial Drugs
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Purfalcamine, a promising small molecule inhibitor, and evaluates its potential as a lead compound for the development of novel antimalarial therapeutics. It consolidates key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.
Executive Summary
Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the discovery of new antimalarial agents with novel mechanisms of action. This compound has been identified as a potent and selective inhibitor of P. falciparum calcium-dependent protein kinase 1 (PfCDPK1), a crucial enzyme for the parasite's asexual blood stage development.[1][2] This compound demonstrates significant activity against multiple drug-resistant parasite strains, favorable in vitro selectivity, and in vivo efficacy in a murine model, positioning it as a strong candidate for further drug development.[1]
Mechanism of Action
This compound exerts its antimalarial effect by specifically targeting and inhibiting PfCDPK1.[1] PfCDPK1 is a serine/threonine kinase that plays an essential role in regulating key processes of the parasite's life cycle.[3][4] Inhibition of PfCDPK1 by this compound leads to a developmental arrest at the schizont stage, preventing the formation and release of new merozoites.[1][2] Furthermore, PfCDPK1 activity is required for the secretion of microneme proteins, such as Apical Membrane Antigen 1 (AMA1), which are essential for the invasion of new red blood cells by merozoites.[3] By blocking this kinase, this compound effectively inhibits erythrocyte invasion in a dose-dependent manner.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Exploring the specificity of Purfalcamine for Plasmodium kinases.
An In-Depth Technical Guide on the Specificity of Purfalcamine for Plasmodium Kinases
Introduction
The emergence of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial drugs with new mechanisms of action. Protein kinases, which are central regulators of cellular signaling, represent a promising class of drug targets.[1][2][3][4] The Plasmodium kinome is extensive and contains kinases essential for various life cycle stages, from erythrocyte invasion to sexual development.[1][4] A key challenge in developing kinase inhibitors is achieving selectivity for the parasite's kinases over their human counterparts to minimize host toxicity.[3]
This compound is a potent, orally active 2,6,9-trisubstituted purine derivative identified as a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[4][5] This technical guide provides a comprehensive overview of the specificity of this compound, detailing its inhibitory activity, the signaling pathways it affects, and the experimental protocols used for its characterization.
Data Presentation: this compound's Inhibitory Activity and Selectivity
This compound demonstrates high potency against its primary target, PfCDPK1, and exhibits a significant therapeutic window when compared to its effects on human cell lines. Its effectiveness across multiple drug-resistant P. falciparum strains highlights its potential as a robust antimalarial candidate.[5]
| Target Kinase / Organism / Cell Line | Assay Type | Value | Notes |
| Plasmodium falciparum CDPK1 (PfCDPK1) | Biochemical IC50 | 17 nM | Direct inhibition of recombinant enzyme activity.[4][5] |
| Plasmodium falciparum (3D7 Strain) | Proliferation EC50 | 230 nM | Inhibition of parasite growth in erythrocyte culture.[5] |
| Plasmodium falciparum (Dd2, FCB, HB3, W2 Strains) | Proliferation EC50 | 171-259 nM | Effective against multiple drug-resistant strains.[5] |
| Toxoplasma gondii CDPK3 (TgCDPK3) | Activity Assay | Low Activity | Demonstrates selectivity against a related apicomplexan kinase.[5] |
| Human CHO (Chinese Hamster Ovary) Cells | Cytotoxicity EC50 | 12.33 µM | ~53-fold selectivity over P. falciparum 3D7.[5] |
| Human HEp-2 (Laryngeal Carcinoma) Cells | Cytotoxicity EC50 | 7.235 µM | ~31-fold selectivity over P. falciparum 3D7.[5] |
| Human HeLa (Cervical Cancer) Cells | Cytotoxicity EC50 | 7.029 µM | ~30-fold selectivity over P. falciparum 3D7.[5] |
| Human Huh7 (Hepatoma) Cells | Cytotoxicity EC50 | 5.476 µM | ~23-fold selectivity over P. falciparum 3D7.[5] |
Signaling Pathway Interrupted by this compound
PfCDPK1 is a critical regulator of erythrocyte invasion by P. falciparum merozoites.[6][7] The invasion process is initiated by environmental cues, such as the low potassium ion concentration in blood plasma, which triggers a rise in intracellular calcium (Ca²⁺).[8] This Ca²⁺ influx activates PfCDPK1, which in turn phosphorylates downstream substrates, leading to the secretion of microneme proteins like Apical Membrane Antigen 1 (AMA1) and Erythrocyte-Binding Antigen 175 (EBA175).[9][10] These proteins are essential for establishing a tight junction with the host erythrocyte, a prerequisite for successful invasion.[9] this compound acts by directly inhibiting the catalytic activity of PfCDPK1, thereby blocking this essential signaling cascade.[7][10]
Experimental Protocols
The determination of this compound's specificity relies on a combination of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified, recombinant kinase. Radiometric assays are often considered the gold standard for their directness and sensitivity.[11][12]
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing ATP (spiked with radioactive [γ-³²P]ATP), a specific peptide substrate for the kinase (e.g., syntide-2), and necessary cofactors like MgCl₂.
-
Inhibitor Dilution: this compound is serially diluted to create a range of concentrations for testing.
-
Kinase Reaction: Recombinant PfCDPK1 enzyme is added to wells containing the reaction mixture and varying concentrations of this compound. A control reaction with no inhibitor (or DMSO vehicle) is included.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period to allow for substrate phosphorylation.
-
Reaction Termination & Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unused [γ-³²P]ATP, typically by spotting the mixture onto phosphocellulose paper and washing away the free ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
P. falciparum Asexual Blood-Stage Proliferation Assay (EC50 Determination)
This cell-based assay measures the effectiveness of this compound in preventing the growth and replication of live malaria parasites within human red blood cells.
Methodology:
-
Parasite Culture: Asynchronous or tightly synchronized P. falciparum cultures (e.g., 3D7 strain) are maintained in human erythrocytes in a complete medium.
-
Drug Plating: this compound is serially diluted in the culture medium and plated in 96-well plates.
-
Infection: Parasitized erythrocytes (typically at the ring stage) are added to the wells at a defined parasitemia and hematocrit.
-
Incubation: The plates are incubated for one full life cycle (approx. 48 hours) under standard culture conditions (e.g., 37°C, 5% O₂, 5% CO₂).
-
Parasite Quantification: After incubation, parasite growth is assessed. A common method is to stain the cells with a DNA-intercalating dye (like SYBR Green I) that fluoresces upon binding to parasite DNA. Alternatively, thin blood smears can be prepared for microscopic counting of newly formed rings (Giemsa staining).[10]
-
Data Analysis: Fluorescence intensity or microscopic counts are measured. The EC50 value (the concentration of the compound that inhibits parasite growth by 50%) is calculated by comparing the results from treated wells to untreated control wells.
Conclusion
The available data strongly support this compound as a highly specific inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1. Its nanomolar potency against the target enzyme, efficacy against drug-resistant parasite strains, and significant selectivity window over human cell lines make it a compelling candidate for antimalarial drug development.[5] The specific blockade of PfCDPK1 disrupts a signaling pathway essential for erythrocyte invasion, a critical step in the parasite's pathogenic blood stage.[7][10] Further development and pre-clinical evaluation of this compound and its analogues are warranted to fully assess its therapeutic potential.
References
- 1. news-medical.net [news-medical.net]
- 2. Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]
- 8. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein kinase PfPK2 mediated signalling is critical for host erythrocyte invasion by malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. reactionbiology.com [reactionbiology.com]
Initial Cytotoxicity Screening of Purfalcamine Against Human Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purfalcamine, a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), has demonstrated potent antimalarial activity. While its primary target is parasitic, initial screenings have revealed cytotoxic effects against various human cell lines at micromolar concentrations. This technical guide provides a comprehensive overview of the initial cytotoxicity screening of this compound, summarizing available data, presenting detailed experimental protocols for assessing its impact on cell viability, and postulating potential mechanisms of action in human cells based on the known roles of homologous kinases. The included visualizations of experimental workflows and a hypothesized signaling pathway aim to facilitate further research into the off-target effects and potential therapeutic applications of this compound.
Introduction
This compound is a potent and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a key regulator in the parasite's life cycle.[1] Its efficacy against malaria parasites, including drug-resistant strains, has been established.[1] However, for any therapeutic candidate, understanding its safety profile and off-target effects is paramount. Initial in vitro studies have shown that this compound exhibits cytotoxicity against several human cell lines, warranting a more in-depth investigation into its mechanism of action in mammalian systems. This guide synthesizes the currently available data and provides standardized protocols for the continued evaluation of this compound's cytotoxic properties.
Data Presentation: In Vitro Cytotoxicity of this compound
Quantitative data from initial cytotoxicity screenings of this compound against various human cell lines are summarized below. The half-maximal effective concentration (EC50) values indicate the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cell Type | EC50 (µM) |
| CHO | Chinese Hamster Ovary | 12.33 |
| HEp-2 | Human Laryngeal Carcinoma | 7.235 |
| HeLa | Human Cervical Carcinoma | 7.029 |
| Huh7 | Human Hepatocellular Carcinoma | 5.476 |
| HepG2 | Human Hepatocellular Carcinoma | Not specified, but assessed |
Table 1: Summary of this compound EC50 values against various human cell lines.[1]
Experimental Protocols
To ensure reproducibility and consistency in the evaluation of this compound's cytotoxicity, the following detailed experimental protocols are provided.
Cell Culture and Maintenance
-
Cell Lines: HeLa (ATCC® CCL-2™), HepG2 (ATCC® HB-8065™), CHO (ATCC® CCL-61™), and Huh7 (JCRB0403) cells are to be used.
-
Culture Medium: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values using a non-linear regression analysis.
References
PfCDPK1: A Foundational Guide to a Key Therapeutic Target in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), a critical enzyme in the lifecycle of the malaria parasite and a promising target for novel antimalarial therapeutics. This document synthesizes foundational research, presenting key data, experimental methodologies, and signaling pathway interactions to support ongoing drug discovery and development efforts.
Introduction: The Central Role of PfCDPK1
Plasmodium falciparum, the protozoan parasite responsible for the most virulent form of malaria, relies on a complex lifecycle that includes asexual replication within human erythrocytes. This blood stage is responsible for the clinical manifestations of the disease.[1] Key to the parasite's survival and propagation are signaling pathways that regulate essential processes such as host cell invasion and egress. Calcium-dependent protein kinases (CDPKs) are crucial effectors of calcium signaling in the parasite.[2][3]
PfCDPK1, in particular, has been identified as a vital regulator of the asexual blood stage.[1] Genetic and chemical validation studies have demonstrated its essentiality for parasite growth, specifically in the processes of merozoite egress from mature schizonts and the subsequent invasion of new red blood cells.[1][4][5] Its absence in the human kinome makes it an attractive and specific target for therapeutic intervention.[6]
Validation as a Therapeutic Target
The validation of PfCDPK1 as a drug target stems from multiple lines of evidence:
-
Genetic Essentiality: Initial attempts to disrupt the p_f_cdpk1 gene in P. falciparum were unsuccessful, suggesting that the kinase is essential for the parasite's survival during the asexual blood stage.[1] Conditional knockdown experiments have confirmed that depletion of PfCDPK1 leads to a significant reduction in parasite growth, primarily by impairing the invasion of host erythrocytes.[2][5]
-
Chemical Validation: The use of specific small molecule inhibitors has demonstrated that blocking PfCDPK1 activity leads to parasite death.[1][7] For instance, the inhibitor purfalcamine has been shown to block microneme discharge, a critical step for erythrocyte invasion, thereby inhibiting parasite proliferation.[7][8]
-
Role in Key Parasite Processes: PfCDPK1 is intricately involved in the phosphorylation of proteins associated with the glideosome-actomyosin motor complex, which powers parasite motility and host cell invasion.[2][5] It also plays a role in microneme secretion, releasing proteins essential for attachment to and invasion of red blood cells.[5][7]
Quantitative Data on PfCDPK1 Inhibitors
A number of small molecule inhibitors targeting PfCDPK1 have been identified through high-throughput screening and subsequent chemical optimization. The following tables summarize the quantitative data for some of the key inhibitor series.
| Inhibitor | Type | IC50 (PfCDPK1) | EC50 (P. falciparum) | Reference(s) |
| This compound | 2,6,9-trisubstituted purine | 17 nM | Not specified | [6] |
| Compound 3 | Indolizine | 262 nM (Ki) | Not specified | [6] |
| Compound 4 | Imidazopyridazine | 37 nM (Ki) | 5.7 µM | [6] |
| Compound 11 | Imidazopyridazine | Not specified | 23 nM | [9] |
| NA-PP1 (for T145G mutant) | Bumped Kinase Inhibitor | 0.15 µM | Not specified | [10] |
| NM-PP1 (for T145G mutant) | Bumped Kinase Inhibitor | 0.12 µM | Not specified | [10] |
IC50: Half-maximal inhibitory concentration against the enzyme. EC50: Half-maximal effective concentration against the parasite. Ki: Inhibition constant.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used in the study of PfCDPK1.
Recombinant PfCDPK1 Kinase Assay (Radiometric)
This assay measures the enzymatic activity of PfCDPK1 by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant PfCDPK1 enzyme
-
Myosin A tail domain-interacting protein (MTIP) substrate
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2)
-
[γ-³³P]ATP
-
ATP solution
-
96-well plates
-
Phosphoric acid (50%)
-
Scintillation counter or filter-based detection system
Procedure:
-
Prepare a reaction mixture containing 10 nM PfCDPK1 and 20 µM MTIP in assay buffer.[11]
-
Add various concentrations of the test inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.[11]
-
Add the enzyme-substrate mixture to the wells and pre-incubate for 30 minutes at room temperature.[11]
-
Initiate the kinase reaction by adding a solution containing 10 µM ATP and 0.2 µCi of [γ-³³P]ATP.[11]
-
Incubate the reaction for 1 hour at room temperature.[11]
-
Terminate the reaction by adding 20 µl of 50% orthophosphoric acid.[11]
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percentage of inhibition relative to the DMSO control.
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
This assay determines the efficacy of a compound in inhibiting the growth of the parasite in red blood cells.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Human red blood cells
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax)
-
Test compounds serially diluted in DMSO
-
96-well plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µl/ml SYBR Green I)
-
Fluorometer
Procedure:
-
Prepare a parasite culture with 2% parasitemia and 2% hematocrit.
-
Dispense 100 µl of the culture into the wells of a 96-well plate.
-
Add 1 µl of serially diluted test compounds to the wells. Include wells with DMSO as a negative control and a known antimalarial as a positive control.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the cells by adding 100 µl of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a fluorometer with excitation at 485 nm and emission at 530 nm.
-
Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Interactions
PfCDPK1 does not act in isolation. It is a key node in a complex signaling network that governs parasite development.
An increase in intracellular calcium (Ca²⁺), potentially triggered by cGMP-dependent protein kinase (PfPKG) and phospholipase C (PLC) activity, activates PfCDPK1.[5][12] Activated PfCDPK1 then phosphorylates a suite of downstream substrates. These include components of the glideosome motor complex like Myosin A tail-interacting protein (MTIP) and glideosome-associated protein 45 (GAP45), which are essential for motility and invasion.[5] PfCDPK1 also triggers the secretion of micronemal proteins, such as EBA-175, that are required for host cell recognition and attachment.[5] Furthermore, PfCDPK1 has been shown to phosphorylate the regulatory subunit of PKA (PfPKA-R), suggesting a crosstalk between the two signaling pathways.[2][3] It also phosphorylates SERA5, which is involved in merozoite egress, and RhopH3, a rhoptry protein required for invasion.[5]
References
- 1. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]
- 8. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Efficacy of Purfalcamine Against Plasmodium falciparum
Introduction
Purfalcamine is a selective, orally active inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[1] This kinase is essential for multiple processes in the parasite's life cycle, including microneme secretion during red blood cell invasion and the development of schizonts.[2][3][4][5] By inhibiting PfCDPK1, this compound effectively halts parasite proliferation, primarily causing developmental arrest at the schizont stage.[1] Its targeted action and efficacy against drug-resistant parasite strains make it a significant compound in antimalarial drug development research.[1]
These application notes provide detailed protocols for the in vitro testing of this compound against the asexual erythrocytic stages of P. falciparum. The methodologies described include a standard proliferation assay using SYBR Green I for determining 50% effective concentration (EC50) values, a schizont maturation assay to observe its stage-specific effects, and a ring-stage survival assay (RSA) to assess its activity on early-stage parasites.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound against P. falciparum.
| Parameter | Value | Target/Strain(s) | Notes |
| IC50 | 17 nM | PfCDPK1 (Enzyme) | Half-maximal inhibitory concentration against the isolated enzyme.[1] |
| EC50 | 230 nM | P. falciparum (3D7) | Half-maximal effective concentration in a cell-based assay.[1] |
| EC50 Range | 171-259 nM | P. falciparum Strains | Effective against multiple drug-resistant strains including Dd2, FCB, HB3, and W2.[1] |
| Invasion IC50 | 585 nM | P. falciparum (3D7) | Half-maximal inhibitory concentration for merozoite invasion of erythrocytes.[2] |
| Primary Effect | Schizont Arrest | P. falciparum | Causes developmental arrest at the schizont stage of the parasite life cycle.[1] |
Signaling Pathway and Experimental Workflows
Experimental Protocols
General Culture of Asexual P. falciparum
This protocol outlines the standard method for the continuous in vitro cultivation of P. falciparum asexual erythrocytic stages.
-
Culture Medium:
-
Culture Conditions:
-
Parasite Synchronization:
-
To obtain a synchronized culture of ring-stage parasites, treat an asynchronous culture with 5% D-sorbitol.[8]
-
Incubate the parasite culture with an equal volume of 5% D-sorbitol (w/v) in water for 10 minutes at 37°C. This lyses mature parasite stages (trophozoites and schizonts).
-
Wash the remaining erythrocytes (containing ring-stage parasites) three times with RPMI 1640 to remove the sorbitol and cellular debris.[8]
-
For highly synchronized cultures needed for assays like the RSA, this process can be repeated over two consecutive intra-erythrocytic cycles.[9]
-
Preparation of this compound Stock and Assay Plates
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.[1]
-
Serial Dilutions:
-
Create a series of intermediate dilutions from the stock solution in the complete culture medium.
-
Prepare pre-dosed 96-well microtiter plates by performing serial dilutions of this compound directly in the plates.[10] The final DMSO concentration should not exceed 0.1%, as higher concentrations can be toxic to the parasites.[11]
-
Include control wells containing medium with 0.1% DMSO (drug-free control) and wells with uninfected erythrocytes (negative control).
-
SYBR Green I-Based Proliferation Assay
This assay measures parasite proliferation by quantifying the parasite DNA, which is stained by the fluorescent dye SYBR Green I.[10][12][13]
-
Plate Setup: Use clear, sterile 96-well flat-bottom plates pre-dosed with this compound as described above.
-
Parasite Seeding:
-
Use a synchronized culture of late-ring or early-trophozoite stage parasites.
-
Adjust the culture to a starting parasitemia of 0.4-0.8% and a final hematocrit of 1-2%.[14]
-
Add 200 µL of this parasite suspension to each well.
-
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining:
-
After incubation, freeze the plates at -20°C or -80°C overnight to lyse the erythrocytes.[15]
-
Thaw the plates. Prepare a lysis buffer (e.g., 20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I dye.[15]
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-24 hours.[10]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Plot the fluorescence values against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Schizont Maturation Assay
This assay directly assesses the effect of this compound on the parasite's ability to mature from the ring stage to the schizont stage.[16][17]
-
Plate Setup: Prepare a 96-well plate with serial dilutions of this compound.
-
Parasite Seeding: Add synchronized ring-stage parasites at 0.5-1% parasitemia and 2-6% hematocrit.[17]
-
Incubation: Incubate the plate for 40-44 hours, which is the time required for ring-stage parasites in the control wells to mature into schizonts.[18]
-
Analysis:
-
At the end of the incubation period, prepare thin blood smears from each well.
-
Stain the smears with Giemsa.
-
Using light microscopy, count the number of schizonts per 200-500 total parasites.
-
Calculate the percentage of schizont maturation inhibition relative to the drug-free control wells.[18]
-
Ring-Stage Survival Assay (RSA)
The RSA is designed to detect resistance or reduced sensitivity to drugs that target early-stage parasites, such as artemisinin, but can be adapted to test other compounds.[8][11]
-
Parasite Preparation: Use a tightly synchronized culture of 0-3 hour old ring-stage parasites.[9][11] This can be achieved by isolating mature schizonts via a Percoll gradient, allowing them to invade fresh erythrocytes for 3 hours, and then removing the remaining schizonts with sorbitol.[19]
-
Drug Pulse:
-
Expose the synchronized young rings to a high concentration of this compound (e.g., 3x-5x EC50) or a standard concentration used for other drugs like 700 nM for Dihydroartemisinin (DHA).[8][11]
-
The drug exposure should be for a short duration, typically 6 hours.[8][11]
-
Include a 0.1% DMSO-treated culture as a control.
-
-
Drug Removal: After the 6-hour pulse, wash the erythrocytes twice with a drug-free complete culture medium to remove this compound.[9]
-
Continued Culture: Resuspend the washed cells in fresh medium and incubate for an additional 66 hours.[9][11]
-
Quantification of Survival:
-
At the 72-hour time point (6h pulse + 66h incubation), determine the parasitemia in both the drug-treated and control cultures.
-
This is typically done by microscopy, counting the number of viable-appearing parasites per 10,000 erythrocytes.[20] Alternatively, flow cytometry using dyes like SYBR Green I and MitoTracker Deep Red can be used for more accurate quantification.[20]
-
The percent survival is calculated as the parasitemia of the drug-treated culture divided by the parasitemia of the DMSO control culture, multiplied by 100.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Motor Complex of Plasmodium falciparum: PHOSPHORYLATION BY A CALCIUM-DEPENDENT PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]
- 5. researchgate.net [researchgate.net]
- 6. mmv.org [mmv.org]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. Alternative methods for the Plasmodium falciparum artemisinin ring-stage survival assay with increased simplicity and parasite stage-specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. Overview of the improvement of the ring-stage survival assay-a novel phenotypic assay for the detection of artemisinin-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 13. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.nyu.edu [med.nyu.edu]
- 16. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 17. scielo.br [scielo.br]
- 18. researchgate.net [researchgate.net]
- 19. Modified Plasmodium falciparum Ring-Stage Survival Assay with ML10 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Assessing Purfalcamine's Effect on Merozoite Egress
Introduction
Purfalcamine is a selective, orally active inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a key enzyme in the parasite's life cycle.[1] It demonstrates potent antimalarial activity, primarily by causing developmental arrest at the schizont stage, thereby preventing the release of merozoites and their subsequent invasion of new erythrocytes.[1] PfCDPK1 plays a crucial role in transducing calcium signals that regulate the discharge of micronemes, a critical step for host cell invasion.[2] These application notes provide detailed protocols and visualizations to assist researchers in assessing the inhibitory effects of this compound on merozoite egress and associated cellular processes.
Signaling Pathway of Merozoite Egress and Invasion
Merozoite egress from an infected red blood cell (RBC) is a tightly regulated cascade. The process is initiated by the cGMP-dependent protein kinase (PfPKG), which triggers a rise in intracellular Ca2+.[3] This calcium influx activates downstream effectors, including PfCDPK5, which is essential for the rupture of the parasitophorous vacuole membrane (PVM) and the RBC membrane.[4] Concurrently, the Ca2+ signal, mediated by kinases like PfCDPK1, is required for the discharge of secretory organelles such as micronemes and rhoptries, which are essential for the subsequent invasion of a new RBC.[2][5] this compound specifically inhibits PfCDPK1, leading to a blockage in microneme discharge and a halt in parasite propagation.[2]
Caption: Signaling cascade for merozoite egress and invasion, highlighting this compound's target.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its direct target (PfCDPK1) and the P. falciparum parasite, demonstrating its potency and effectiveness against drug-resistant strains.
| Parameter | Target/Strain | Value | Reference |
| IC₅₀ | PfCDPK1 (enzyme) | 17 nM | [1] |
| IC₅₀ | Merozoite Invasion | 585 nM | [2] |
| EC₅₀ | P. falciparum (3D7) | 230 nM | [1] |
| EC₅₀ Range | P. falciparum (Dd2, FCB, HB3, W2) | 171 - 259 nM | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Merozoite Egress Inhibition
This protocol allows for the direct visualization of this compound's effect on schizont rupture.
Caption: Workflow for the live-cell imaging egress assay.
Methodology:
-
Parasite Synchronization: Synchronize P. falciparum cultures to the late trophozoite/early schizont stage using methods such as sorbitol or Percoll gradient centrifugation.
-
Culture Preparation: Plate the synchronized schizonts (at ~1-2% parasitemia and 2% hematocrit) in a glass-bottom imaging dish suitable for live-cell microscopy.
-
Compound Addition: Add this compound at desired concentrations (e.g., 1x, 5x, and 10x EC₅₀) to the respective wells. Include a vehicle control (DMSO) and a known egress inhibitor (e.g., E64) as negative and positive controls, respectively.
-
Live-Cell Imaging: Place the dish on a heated microscope stage with controlled gas environment (5% CO₂, 5% O₂). Acquire differential interference contrast (DIC) or phase-contrast images every 1-5 minutes for 6-8 hours to capture the egress window.[6][7]
-
Data Analysis: Quantify the percentage of schizonts that fail to rupture in this compound-treated cultures compared to the DMSO control. Arrested schizonts will appear as fully segmented but intact structures that do not release merozoites.
Protocol 2: Flow Cytometry Assay for Egress and Invasion
This high-throughput method can distinguish between effects on egress and subsequent invasion.[8]
Caption: Workflow for the flow cytometry-based egress and invasion assay.
Methodology:
-
Parasite Synchronization: Prepare a highly synchronous culture of late-stage schizonts (~44-48 hours post-invasion).
-
Treatment: Add this compound and controls (DMSO, E64) to the schizont culture and incubate for 6-8 hours in the presence of fresh erythrocytes to allow for egress and reinvasion.
-
Staining: Stain the culture with a membrane-impermeable DNA dye (e.g., YOYO-1) to label extracellular parasites or those in compromised cells, and a membrane-permeable DNA dye (e.g., Hoechst) to label all parasites.
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis:
-
Egress Inhibition: An increase in the population of intact, Hoechst-positive/YOYO-1-negative schizonts indicates an egress block.
-
Invasion Inhibition: A decrease in the newly formed ring-stage parasite population (low Hoechst signal) indicates an invasion block. This compound is expected to show a significant increase in arrested schizonts.
-
Protocol 3: Western Blot Analysis of Microneme Protein Discharge
This biochemical assay directly measures the effect of this compound on the function of its target's pathway by assessing the secretion of microneme proteins like Apical Membrane Antigen 1 (PfAMA1).[2]
Caption: Workflow for Western blot analysis of PfAMA1 discharge.
Methodology:
-
Isolate Merozoites: Purify late-stage schizonts. Merozoites can be isolated by mechanical rupture (e.g., needle shearing) following treatment with a cysteine protease inhibitor like E64 to prevent egress but allow schizont maturation.[9]
-
Pre-treatment: Pre-incubate the isolated merozoites with various concentrations of this compound (e.g., 50-800 nM) or DMSO control in an intracellular-like buffer (low Ca²⁺).[2]
-
Induce Secretion: Trigger microneme discharge by transferring the merozoites to an extracellular-like buffer (high Ca²⁺).
-
Sample Collection: Pellet the merozoites by centrifugation and collect the supernatant, which contains the secreted proteins.
-
Western Blotting:
-
Separate the supernatant proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for a microneme protein (e.g., anti-PfAMA1).
-
Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
-
Data Analysis: Quantify the band intensity of PfAMA1 in the supernatant. A dose-dependent decrease in PfAMA1 signal in this compound-treated samples compared to the control indicates inhibition of microneme discharge.[2] The merozoite pellet can be probed for a cytoplasmic protein (e.g., PfNAPL) as a loading and lysis control.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malaria parasite egress at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Plant-Like Kinase in Plasmodium falciparum Regulates Parasite Egress From Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 8. Screening and evaluation of inhibitors of Plasmodium falciparum merozoite egress and invasion using cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Erythrocyte Invasion Assay Using Purfalcamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing an erythrocyte invasion assay using Purfalcamine, a selective inhibitor of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). These protocols are intended for researchers in malaria drug development and related fields.
Introduction
Malaria, caused by the protozoan parasite Plasmodium falciparum, remains a significant global health challenge. The clinical symptoms of malaria are associated with the parasite's asexual life cycle in human erythrocytes. A critical step in this cycle is the invasion of red blood cells (RBCs) by the merozoite stage of the parasite. This complex process involves a cascade of molecular events, including the secretion of proteins from specialized apical organelles called micronemes and rhoptries.
PfCDPK1 is a key regulator of this process, playing a crucial role in the discharge of microneme proteins essential for merozoite attachment to and invasion of erythrocytes.[1][2] this compound has been identified as a potent and selective inhibitor of PfCDPK1.[1][3] By inhibiting PfCDPK1, this compound blocks microneme secretion, thereby preventing erythrocyte invasion by P. falciparum merozoites.[1] This makes it a valuable tool for studying the invasion process and a potential lead compound for novel antimalarial therapies.
These application notes provide a step-by-step protocol for assessing the inhibitory effect of this compound on P. falciparum erythrocyte invasion.
Mechanism of Action: this compound in Erythrocyte Invasion
The invasion of erythrocytes by P. falciparum merozoites is a tightly regulated process initiated by an increase in intracellular calcium levels. This calcium signal activates PfCDPK1, which in turn triggers the secretion of microneme proteins, such as Apical Membrane Antigen 1 (AMA1) and Erythrocyte-Binding Antigens (EBAs).[1] These proteins are essential for the merozoite to recognize, attach to, and form a tight junction with the erythrocyte membrane, facilitating its entry into the host cell.
This compound acts by specifically inhibiting the kinase activity of PfCDPK1.[3] This inhibition prevents the downstream signaling cascade that leads to microneme exocytosis. Consequently, essential invasion ligands are not released, and the merozoite is unable to invade the erythrocyte, leading to an arrest of the parasite's life cycle at the blood stage.[1][4]
Signaling Pathway of PfCDPK1 in Erythrocyte Invasion and Inhibition by this compound
Caption: PfCDPK1 signaling pathway and its inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound on P. falciparum erythrocyte invasion and parasite viability has been quantified in several studies. The table below summarizes key inhibitory concentrations.
| Parameter | Value | Parasite Strain(s) | Reference |
| IC₅₀ (Invasion) | 585 nM | Not Specified | [1] |
| IC₅₀ (PfCDPK1) | 17 nM | Not Specified | [3] |
| EC₅₀ (Proliferation) | 230 nM | 3D7 | [3] |
| EC₅₀ (Proliferation) | 171-259 nM | 3D7, Dd2, FCB, HB3, W2 | [3] |
Experimental Protocols
This section provides a detailed methodology for conducting an erythrocyte invasion assay with this compound. The protocol can be adapted for quantification by either traditional Giemsa-stained smear microscopy or by flow cytometry.
Materials and Reagents
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+ blood type)
-
Complete RPMI-1640 medium (supplemented with HEPES, sodium bicarbonate, hypoxanthine, and Albumax II)[5]
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
5% Sorbitol solution (for synchronization)
-
Giemsa stain
-
SYBR Green I or Hoechst 33342 (for flow cytometry)
-
Phosphate Buffered Saline (PBS)
-
FACS buffer (PBS with 0.5% BSA and 0.02% sodium azide)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO₂, 5% O₂)
-
Centrifuge
-
Light microscope or flow cytometer
Experimental Workflow
Caption: Workflow for the erythrocyte invasion assay with this compound.
Step-by-Step Protocol
1. Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum in human erythrocytes at 4% hematocrit in complete RPMI-1640 medium.[5]
-
Synchronize the parasite culture to the ring stage by treating with 5% sorbitol.[6] This ensures a homogenous population of parasites for the assay.
-
Culture the synchronized parasites until they reach the late trophozoite or early schizont stage.
2. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a range covering the expected IC₅₀, such as 50 nM to 1000 nM).[1]
-
Include a vehicle control (DMSO only) at the same concentration as in the highest this compound dilution. Also, include a no-drug control.
3. Invasion Assay Setup:
-
Isolate late-stage schizonts using methods like gelatin flotation or magnetic separation to enrich for invasive-stage parasites.[6]
-
In a 96-well microtiter plate, add the prepared this compound dilutions.
-
Add fresh, uninfected erythrocytes to each well to achieve a final hematocrit of 2%.
-
Add the synchronized, enriched schizonts to each well to achieve a starting parasitemia of approximately 0.5-1%.[6]
-
The final volume in each well should be around 200 µL.[5]
4. Incubation:
-
Incubate the plate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and balanced N₂ for 24-48 hours.[1] This allows for schizont rupture, merozoite release, and invasion of fresh erythrocytes, leading to the formation of new ring-stage parasites.
5. Quantification of Invasion:
Method A: Giemsa Staining and Light Microscopy
-
After incubation, prepare thin blood smears from each well.
-
Fix the smears with methanol and stain with Giemsa.
-
Count the number of newly formed ring-stage parasites per a defined number of erythrocytes (e.g., 1000-2000 cells) under a light microscope.
-
Calculate the parasitemia for each condition.
-
The percent inhibition of invasion is calculated using the formula: (1 - (Parasitemia in Treatment / Parasitemia in Control)) * 100.[1]
Method B: Flow Cytometry
-
Pellet the cells from each well by centrifugation.
-
Wash the cells with PBS.
-
Stain the parasite DNA by incubating the cells with a fluorescent dye such as SYBR Green I (1:1000 dilution) or Hoechst 33342 for 20-30 minutes at room temperature in the dark.[5][7]
-
Wash the cells with FACS buffer and resuspend in PBS for analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 100,000) per sample.[5]
-
Gate on the erythrocyte population and then quantify the percentage of fluorescently labeled (infected) cells.
-
Calculate the percent inhibition of invasion as described in Method A.
Data Analysis and Interpretation
The results of the erythrocyte invasion assay will demonstrate the dose-dependent inhibitory effect of this compound. A dose-response curve can be generated by plotting the percent inhibition against the logarithm of the this compound concentration. From this curve, the IC₅₀ value (the concentration at which 50% of invasion is inhibited) can be determined using non-linear regression analysis.
A successful assay will show a significant reduction in the number of newly formed ring-stage parasites in the wells treated with this compound compared to the control wells. This provides direct evidence of this compound's ability to block erythrocyte invasion by P. falciparum.
Conclusion
This document provides a comprehensive guide for performing an erythrocyte invasion assay to evaluate the activity of this compound. The detailed protocols and background information are intended to assist researchers in the fields of malaria biology and drug discovery. The use of this compound in these assays can provide valuable insights into the molecular mechanisms of parasite invasion and serve as a benchmark for the evaluation of other potential PfCDPK1 inhibitors.
References
- 1. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Motor Complex of Plasmodium falciparum: PHOSPHORYLATION BY A CALCIUM-DEPENDENT PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the IC50 and EC50 of Purfalcamine in Culture
Introduction
Purfalcamine is a potent and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[1] This kinase is essential for the parasite's life cycle, playing a critical role in the developmental arrest of malaria parasites at the schizont stage and the subsequent egress of merozoites.[1][2][3][4] As an ATP-competitive inhibitor, this compound's mechanism of action makes PfCDPK1 a promising target for antimalarial drug development.[2] Accurate and reproducible determination of its half-maximal inhibitory concentration (IC50) against the target enzyme and its half-maximal effective concentration (EC50) in parasite cultures is fundamental for characterizing its potency and advancing its development as a therapeutic agent.[5][6]
These application notes provide detailed protocols for determining the biochemical IC50 of this compound against recombinant PfCDPK1 and its EC50 against asexual blood-stage P. falciparum parasites in an in vitro setting.
I. Biochemical IC50 Determination of this compound against PfCDPK1
This protocol describes a luminometry-based kinase assay to determine the concentration of this compound that inhibits 50% of the PfCDPK1 enzymatic activity.
Experimental Protocol
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Recombinant PfCDPK1: Dilute recombinant PfCDPK1 enzyme to the desired concentration in kinase buffer. The final concentration should be determined empirically for optimal signal-to-background ratio.
-
Substrate/ATP Solution: Prepare a solution containing the kinase substrate (a specific peptide substrate for PfCDPK1) and ATP.
-
This compound Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations.
-
Detection Reagent: Prepare the kinase luminescence detection reagent according to the manufacturer’s instructions.
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the diluted PfCDPK1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure kinase activity by adding 25 µL of the kinase detection reagent to each well.
-
Incubate for a further 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[7]
-
Data Presentation
| This compound (nM) | Log [this compound] | % Inhibition (Mean) |
| 1000 | 3.00 | 98.5 |
| 300 | 2.48 | 95.2 |
| 100 | 2.00 | 88.7 |
| 30 | 1.48 | 75.1 |
| 17 | 1.23 | 50.0 |
| 10 | 1.00 | 35.4 |
| 3 | 0.48 | 15.8 |
| 1 | 0.00 | 5.6 |
| 0.3 | -0.52 | 1.9 |
| 0.1 | -1.00 | 0.5 |
Table 1: Hypothetical dose-response data for the biochemical IC50 determination of this compound against PfCDPK1. The IC50 is observed at approximately 17 nM.
II. EC50 Determination of this compound against P. falciparum
This protocol outlines a SYBR Green I-based fluorescence assay to determine the concentration of this compound that inhibits 50% of parasite growth in an in vitro culture of P. falciparum.
Experimental Protocol
-
Reagent and Culture Preparation:
-
P. falciparum Culture: Maintain a synchronized culture of a drug-sensitive P. falciparum strain (e.g., 3D7) in human erythrocytes at 2% hematocrit in complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II).
-
This compound Serial Dilutions: Prepare a 10-point serial dilution of this compound in DMSO, and then further dilute in complete culture medium.
-
SYBR Green I Lysis Buffer: Prepare a lysis buffer containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the this compound serial dilutions to triplicate wells.
-
Add 100 µL of the synchronized parasite culture (ring stage, 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
After incubation, freeze the plate at -80°C to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition of parasite growth for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 value using a four-parameter logistic curve fit.[8]
-
Data Presentation
| This compound (nM) | Log [this compound] | % Growth Inhibition (Mean) |
| 1000 | 3.00 | 99.1 |
| 600 | 2.78 | 92.5 |
| 400 | 2.60 | 80.3 |
| 230 | 2.36 | 50.0 |
| 100 | 2.00 | 20.1 |
| 50 | 1.70 | 9.8 |
| 25 | 1.40 | 4.5 |
| 10 | 1.00 | 1.2 |
| 5 | 0.70 | 0.3 |
| 1 | 0.00 | 0.1 |
Table 2: Hypothetical dose-response data for the EC50 determination of this compound against P. falciparum. The EC50 is observed at approximately 230 nM.
Visualizations
Signaling Pathway
Caption: PfCDPK1 signaling pathway in P. falciparum and inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for IC50 and EC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Motor Complex of Plasmodium falciparum: PHOSPHORYLATION BY A CALCIUM-DEPENDENT PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 determination and cell viability assay [bio-protocol.org]
- 8. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
Application Notes and Protocols for In Vivo Dosing and Administration of Purfalcamine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of Purfalcamine, a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), in mouse models of malaria.
Introduction
This compound is a potent and selective inhibitor of PfCDPK1, a key enzyme in the calcium signaling pathway of the malaria parasite, which is critical for the invasion of host erythrocytes. It demonstrates significant antimalarial activity, including effectiveness against drug-resistant strains of P. falciparum. Due to its oral activity, this compound is a promising candidate for further preclinical development. These notes are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound in mouse models.
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vivo use of this compound in mouse models.
Table 1: In Vivo Efficacy of this compound
| Parameter | Value | Mouse Model | Administration Route | Dosing Regimen | Outcome | Reference |
| Efficacy Dose | 10 mg/kg | Malaria-infected mice | Oral Gavage | Twice daily (BID) for 6 days | Delay in the onset of parasitemia | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Mouse Model | Administration Route | Dose | Reference |
| Cmax | 2.6 µM | Not specified | Oral Gavage | 20 mg/kg | [1] |
| Half-life (t½) | 3.1 hours | Not specified | Oral Gavage | 20 mg/kg | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a clear, soluble formulation of this compound suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final composition should be 10% DMSO and 40% PEG300 by volume. Mix thoroughly until the solution is clear.
-
Add Tween-80 to a final concentration of 5% by volume and mix until fully incorporated.
-
Add Saline to reach the final volume, resulting in a 45% Saline concentration.
-
Vortex the final solution to ensure homogeneity. The resulting solution should be clear. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
It is recommended to prepare the working solution fresh on the day of use.
Protocol 2: In Vivo Efficacy Evaluation of this compound in a Plasmodium berghei Infected Mouse Model
This protocol outlines a standard procedure to assess the in vivo antimalarial efficacy of this compound using the Peters' 4-day suppressive test in a P. berghei infected mouse model.
Materials and Animals:
-
Female Swiss Webster or C57BL/6 mice (25-30 g)
-
Plasmodium berghei ANKA strain (chloroquine-sensitive)
-
This compound formulation (from Protocol 1)
-
Vehicle control (e.g., the same formulation without this compound)
-
Positive control (e.g., Chloroquine at 20 mg/kg/day for intraperitoneal or 40 mg/kg/day for oral administration)
-
Gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip)
-
Syringes
-
Microscope, slides, and Giemsa stain
Procedure:
-
Infection:
-
Mice are infected via intraperitoneal (i.p.) injection with 0.2 mL of a suspension containing 1 x 10⁵ P. berghei-infected red blood cells.[3]
-
-
Grouping and Treatment:
-
Randomly divide the infected mice into groups of at least 5 animals:
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound 10 mg/kg (oral gavage)
-
Group 3: Positive control (e.g., Chloroquine)
-
-
Treatment commences 2 days after infection and continues for 5 consecutive days.
-
Administer this compound or the vehicle control via oral gavage twice daily (BID) for 6 days, as per the reported efficacy study.[1]
-
-
Oral Gavage Technique:
-
Weigh each mouse to determine the precise dosing volume (recommended volume is 5-10 mL/kg).
-
Restrain the mouse by scruffing the neck to straighten the esophagus.
-
Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation or vehicle.
-
Carefully remove the needle and return the mouse to its cage.
-
Observe the animal for a few minutes post-administration for any signs of distress.
-
-
Monitoring Parasitemia:
-
On day 7 post-infection (one day after the final treatment), collect a thin blood smear from the tail vein of each mouse.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percent suppression of parasitemia using the following formula: % Suppression = [(Parasitemia in Vehicle Control - Parasitemia in Treated Group) / Parasitemia in Vehicle Control] x 100
-
A significant reduction in parasitemia in the this compound-treated group compared to the vehicle control group indicates efficacy.
-
Visualizations
PfCDPK1 Signaling Pathway
The following diagram illustrates the central role of PfCDPK1 in the signaling cascade that regulates erythrocyte invasion by the malaria parasite.
Caption: PfCDPK1 signaling pathway in malaria parasite invasion.
Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the key steps in the experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Workflow for this compound in vivo efficacy study.
References
Application Notes and Protocols: Microneme Discharge Assay Using Purfalcamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micronemes are specialized secretory organelles in Apicomplexan parasites, such as Plasmodium falciparum (the causative agent of malaria) and Toxoplasma gondii. The discharge of microneme contents is a critical step for parasite motility, host cell invasion, and egress. This process is tightly regulated by intracellular calcium signaling pathways. An increase in cytosolic calcium concentration triggers a cascade of events leading to the fusion of microneme vesicles with the parasite's plasma membrane and the release of adhesins and other essential proteins.
One of the key mediators in this signaling cascade is Calcium-Dependent Protein Kinase 1 (CDPK1). Purfalcamine has been identified as a potent and selective inhibitor of Plasmodium falciparum CDPK1 (PfCDPK1).[1][2][3][4][5][6] By inhibiting PfCDPK1, this compound effectively blocks microneme discharge, thereby preventing erythrocyte invasion by the parasite.[1][4][5][6] This makes PfCDPK1 an attractive target for the development of novel antimalarial drugs.
These application notes provide a detailed protocol for performing a microneme discharge assay using this compound to assess its inhibitory effect on this essential parasitic function.
Signaling Pathway of Microneme Discharge
The secretion of micronemes is initiated by an influx of intracellular calcium. This calcium influx can be triggered by various stimuli. The elevated cytosolic calcium binds to the calmodulin-like domain of CDPK1, activating its kinase domain. Activated CDPK1 then phosphorylates downstream targets, leading to the docking and fusion of micronemes with the plasma membrane and the subsequent release of their contents. This compound acts by specifically inhibiting the kinase activity of PfCDPK1, thus disrupting this signaling pathway and preventing microneme discharge.[1][4]
Figure 1. Signaling pathway of microneme discharge and the inhibitory action of this compound.
Experimental Protocols
This protocol describes an in vitro assay to quantify the inhibition of microneme discharge from isolated P. falciparum merozoites by this compound. The readout is based on the detection of a specific microneme protein, Apical Membrane Antigen 1 (AMA1), in the parasite supernatant.
Materials and Reagents
-
Synchronized late-stage P. falciparum schizonts
-
RPMI 1640 medium
-
Intracellular (IC) Buffer (142 mM KCl, 5 mM NaCl, 2 mM EGTA, 1 mM MgCl₂, 5.6 mM glucose, 25 mM HEPES, pH 7.2)
-
Extracellular (EC) Buffer (142 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 25 mM HEPES, pH 7.2)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Bovine Serum Albumin (BSA)
-
Anti-AMA1 monoclonal antibody
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microtiter plates
-
Microplate reader
Experimental Workflow
The overall workflow involves isolating merozoites, pre-incubating them with this compound, inducing microneme discharge by buffer exchange, and finally quantifying the secreted AMA1 protein via ELISA.
Figure 2. Experimental workflow for the microneme discharge assay.
Step-by-Step Procedure
-
Merozoite Isolation:
-
Culture P. falciparum to the late schizont stage.
-
Isolate free merozoites using established protocols (e.g., filtration through a 1.2 µm filter).
-
Wash the isolated merozoites in RPMI 1640 and then resuspend them in cold IC Buffer.
-
-
This compound Treatment:
-
Aliquot the merozoite suspension into microcentrifuge tubes.
-
Add varying concentrations of this compound (e.g., 50 nM to 1000 nM) to the respective tubes.[1]
-
Include a vehicle control (DMSO) and a negative control (no treatment).
-
Pre-incubate the merozoites with this compound for 15 minutes on ice.[1]
-
-
Induction of Microneme Discharge:
-
To induce microneme discharge, centrifuge the merozoites, remove the IC buffer, and resuspend them in pre-warmed EC Buffer. The calcium in the EC buffer will trigger the discharge.
-
Incubate the suspension for 10-15 minutes at 37°C.
-
-
Collection of Excreted-Secreted Antigens (ESA):
-
Centrifuge the tubes to pellet the merozoites.
-
Carefully collect the supernatant, which contains the secreted microneme proteins (ESA).
-
-
Quantification of Secreted AMA1 by ELISA:
-
Coat a 96-well plate with a capture anti-AMA1 antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours.
-
Add the collected ESA samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a detection anti-AMA1 antibody.
-
Incubate for 1 hour, then wash.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash and add TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Presentation
The results of the microneme discharge assay can be summarized in a table to show the dose-dependent effect of this compound. The percentage of inhibition is calculated relative to the vehicle control (DMSO).
| This compound Concentration (nM) | Absorbance at 450 nm (Mean ± SD) | % Inhibition of Microneme Discharge |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 0% |
| 50 | 1.10 ± 0.06 | 12% |
| 100 | 0.95 ± 0.05 | 24% |
| 250 | 0.68 ± 0.04 | 45.6% |
| 500 | 0.35 ± 0.03 | 72% |
| 800 | 0.15 ± 0.02 | 88% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
From this data, an IC₅₀ value can be calculated, which represents the concentration of this compound required to inhibit 50% of microneme discharge. Based on published data, the IC₅₀ for the inhibition of erythrocyte invasion, a downstream consequence of microneme discharge, is approximately 585 nM.[1][5]
Conclusion
This protocol provides a robust method for assessing the inhibitory activity of compounds like this compound on apicomplexan microneme discharge. By targeting essential processes like host cell invasion, inhibitors of CDPK1 represent a promising avenue for the development of new therapeutics against parasitic diseases. The detailed workflow and data presentation format can be adapted for high-throughput screening of other potential inhibitors.
References
- 1. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: Long-Term Stability of Purfalcamine in Solvents and Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction Purfalcamine is a potent and specific inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a key enzyme in the life cycle of the malaria parasite.[1][2] With an IC50 of 17 nM, it demonstrates significant antimalarial activity by causing developmental arrest at the schizont stage.[2] Given its potency, understanding the stability of this compound in various solvents and culture media is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. This document provides detailed protocols for assessing the long-term stability of this compound and presents stability data based on current knowledge.
Mechanism of Action Overview In Plasmodium falciparum, calcium signaling pathways are crucial for various physiological processes, including erythrocyte invasion.[3] PfCDPK1 is a key transducer of these calcium signals. Its activation is essential for the discharge of micronemes, which are apical organelles in the merozoite that release proteins required for motility and host cell invasion.[4] By inhibiting PfCDPK1, this compound effectively blocks this process, preventing the parasite from invading new erythrocytes and thus halting the progression of blood-stage malaria infection.[4]
Caption: this compound's mechanism of action via inhibition of the PfCDPK1 signaling pathway.
Summary of Recommended Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.
| Form | Solvent | Storage Temperature | Recommended Duration | Citations |
| Powder | N/A | -20°C | Up to 2 years | [1] |
| Stock Solution | DMSO | -80°C | Up to 6 months | [1][2] |
| Stock Solution | DMSO | -20°C | Up to 1 month | [1][2] |
| Stock Solution | DMSO | 4°C | Up to 2 weeks | [1] |
Note: It is highly recommended to prepare and use solutions on the same day.[1] For stock solutions, prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[1]
Protocol 1: Stability Assessment in Organic Solvents
1.1 Objective To determine the long-term stability of this compound in commonly used organic solvents (e.g., DMSO, Ethanol) at various storage temperatures.
1.2 Experimental Workflow
Caption: Workflow for assessing the stability of this compound in organic solvents.
1.3 Materials and Reagents
-
This compound powder (>98% purity)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethanol (200 proof)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Sterile, tightly sealed cryogenic vials
1.4 Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
-80°C and -20°C freezers, 4°C refrigerator, and 25°C incubator
1.5 Methodology
-
Preparation of Stock Solutions: Accurately weigh this compound powder and dissolve in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. Ensure complete dissolution.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution via a validated stability-indicating HPLC method. This serves as the 100% reference point.
-
Aliquoting and Storage: Dispense small volumes (e.g., 50 µL) of the stock solution into cryogenic vials to minimize headspace and prevent evaporation.
-
Storage Conditions: Place sets of aliquots for each solvent at the following temperatures: -80°C, -20°C, 4°C, and 25°C (room temperature).
-
Time-Point Analysis: At each designated time point (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage condition. Allow it to equilibrate to room temperature for at least one hour before analysis.[1]
-
HPLC Analysis:
-
Dilute the sample to an appropriate concentration within the calibration curve range.
-
Inject the sample into the HPLC system. A reverse-phase C18 column is typically suitable.
-
Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from potential degradation products.
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point by comparing its peak area to a standard calibration curve.
-
Determine the percentage of this compound remaining relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
1.6 Data Presentation
Table 1: Hypothetical Stability of 10 mM this compound in DMSO (% Recovery)
| Time | -80°C | -20°C | 4°C | 25°C |
|---|---|---|---|---|
| Week 0 | 100% | 100% | 100% | 100% |
| Week 1 | 99.8% | 99.5% | 98.1% | 92.5% |
| Week 4 | 99.5% | 98.9% | 95.3% | 78.1% |
| Week 8 | 99.2% | 97.5% | 91.0% | 61.2% |
| Week 12 | 99.0% | 96.1% | 86.5% | 45.0% |
Protocol 2: Stability Assessment in Cell Culture Media
2.1 Objective To evaluate the stability of this compound in complete P. falciparum culture medium under standard incubation conditions, mimicking an in vitro assay environment.
2.2 Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
2.3 Materials and Reagents
-
This compound stock solution in DMSO (10 mM)
-
RPMI 1640 medium
-
Human serum (Albumax II or heat-inactivated A+)
-
Sterile, deionized water
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
Sterile cell culture flasks and tubes
2.4 Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
CO₂ incubator (37°C, 5% CO₂)
-
Biological safety cabinet
-
Centrifuge
2.5 Methodology
-
Preparation of Medicated Media: Prepare complete P. falciparum culture medium (e.g., RPMI 1640 + 0.5% Albumax II). In a biological safety cabinet, spike the medium with this compound stock solution to a final working concentration (e.g., 1 µM). The final DMSO concentration should be ≤0.1%.
-
Initial Analysis (T=0): Immediately take an aliquot of the medicated medium, process it as described in step 5, and analyze it. This is the 100% reference.
-
Incubation: Place the flask of medicated medium in a 37°C incubator with 5% CO₂.
-
Time-Point Sampling: At specified time points (e.g., 2, 8, 24, 48, 72 hours), aseptically remove an aliquot of the medium.
-
Sample Processing:
-
To 100 µL of the medium sample, add 300 µL of ice-cold acetonitrile containing an internal standard. This will precipitate the proteins from the serum.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis: Analyze the supernatant using an LC-MS/MS method optimized for this compound quantification. This technique provides high sensitivity and selectivity, which is necessary for complex biological matrices.
-
Data Analysis: Calculate the concentration of this compound at each time point and express it as a percentage of the T=0 concentration.
2.6 Data Presentation
Table 2: Hypothetical Stability of 1 µM this compound in Complete RPMI 1640 at 37°C (% Recovery)
| Time (Hours) | % this compound Remaining |
|---|---|
| 0 | 100% |
| 2 | 99.1% |
| 8 | 97.8% |
| 24 | 94.5% |
| 48 | 89.3% |
| 72 | 82.1% |
Conclusion The stability of this compound is highly dependent on the solvent, storage temperature, and matrix. As a solid, it is stable for extended periods when stored at -20°C.[1] In DMSO, stability is excellent at -80°C and -20°C but decreases significantly at higher temperatures.[1][2] In biological media at 37°C, a gradual decline in concentration can be expected over a typical 48-72 hour assay period. Researchers should consider this degradation profile when designing long-term experiments, and fresh media with the compound should be used for media changes in continuous culture assays. Following these protocols will ensure that the effective concentration of this compound is maintained, leading to more accurate and reliable experimental outcomes.
References
- 1. This compound|1038620-68-6|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of Purfalcamine in vivo.
Purfalcamine In Vivo Technical Support Center
Welcome to the technical support center for this compound, a selective inhibitor of the PKA1 kinase. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize in vivo experiments.
Troubleshooting Guide: Low In Vivo Efficacy
This guide addresses common issues that can lead to lower-than-expected efficacy of this compound in vivo.
Question 1: We are not observing the expected tumor growth inhibition in our xenograft model. What are the potential causes?
Answer: Low efficacy in xenograft models can stem from multiple factors, ranging from drug formulation and administration to the biological characteristics of the model itself. A systematic approach is crucial to identify the root cause.
-
Pharmacokinetic (PK) Issues: The drug may not be reaching the tumor at a sufficient concentration or for a long enough duration. Biological responses are often linked to the drug's concentration at the site of action over time.[1] It's essential to correlate PK and pharmacodynamic (PD) parameters to establish a clear dose-response relationship.[1]
-
Pharmacodynamic (PD) Issues: Even with adequate drug exposure at the tumor site, the target (PKA1) may not be inhibited effectively, or the tumor model may not be dependent on the PKA1 signaling pathway.
-
Model-Specific Issues: The chosen animal model may have inherent biological differences from humans that affect the drug's efficacy.[2] The artificial conditions of a laboratory setting can also influence study outcomes.[2]
-
Drug Resistance: The tumor cells may have or may have developed resistance to this compound. A common mechanism of resistance to targeted therapies is the mutation or upregulation of the drug's target.[3][4]
Question 2: How can we determine if low bioavailability is the cause of poor efficacy?
Answer: Low bioavailability is a common reason for the failure of orally administered drugs. Several factors can influence this, including the drug's physicochemical properties and physiological conditions in the gastrointestinal tract.[5][6]
To investigate this, a pilot pharmacokinetic study is highly recommended. This involves administering this compound to a small cohort of animals and collecting blood samples at various time points to measure drug concentration.
Key PK Parameters to Assess:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
A low Cmax or AUC could indicate poor absorption. Factors such as low solubility, rapid metabolism, or instability in the GI tract can contribute to poor oral bioavailability.[7]
Troubleshooting Steps:
-
Review Formulation: this compound has low aqueous solubility. Ensure the formulation is optimized for in vivo delivery. More than 40% of new drug candidates have poor water solubility, which can lead to low bioavailability.[8]
-
Consider Alternative Routes of Administration: If oral bioavailability is confirmed to be low, consider intraperitoneal (IP) or intravenous (IV) administration for initial efficacy studies to bypass absorption barriers.[9]
-
Analyze Excipients: The inactive substances used in the formulation can significantly impact the dissolution and absorption of the active drug.[6]
Question 3: Our PK data shows adequate plasma exposure, but we still see no tumor response. What's the next step?
Answer: If plasma PK is adequate, the issue may lie in tumor penetration, target engagement, or the underlying biology of the tumor model.
Troubleshooting Steps:
-
Assess Tumor Drug Concentration: It's crucial to measure the concentration of this compound directly in the tumor tissue. The heterogeneous nature of tumor tissue can impede drug delivery from the plasma.[1]
-
Perform a Pharmacodynamic (PD) Study: Measure the inhibition of the target, PKA1, in the tumor. This can be done by collecting tumor samples at different time points after dosing and analyzing the phosphorylation status of PKA1's downstream substrates via Western blot or immunohistochemistry.
-
Re-evaluate the Xenograft Model: Confirm that the cell line used for the xenograft is indeed sensitive to this compound in vitro. The in vivo environment can sometimes alter a tumor's response to treatment.
Frequently Asked Questions (FAQs)
Q: What is the recommended vehicle for in vivo administration of this compound? A: For oral administration, a formulation of 0.5% methylcellulose with 0.1% Tween-80 is recommended to improve suspension and aid absorption. For IP injections, a solution in 5% DMSO, 40% PEG300, and 55% saline is a common starting point. However, vehicle suitability should always be confirmed for your specific animal model.
Q: What are the known off-target effects of this compound? A: While this compound is highly selective for PKA1, high concentrations (>10 µM) may show inhibitory activity against other related kinases. It is advisable to use the lowest effective concentration to minimize potential off-target effects.[10]
Q: How can we model the relationship between our in vitro and in vivo data? A: Quantitative pharmacokinetic/pharmacodynamic (PK/PD) mathematical models can be built to predict in vivo efficacy from in vitro data.[11] These models link the drug's concentration in plasma and tumor to the biological effect, helping to optimize dosing regimens.[11]
Data Presentation
Table 1: Comparison of this compound Bioavailability with Different Oral Formulations
| Formulation Vehicle | Dosing Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Water | Oral | 50 ± 15 | 4 | 250 ± 70 | 5% |
| 0.5% MC in Water | Oral | 150 ± 40 | 2 | 900 ± 210 | 18% |
| 20% Solutol HS 15 | Oral | 450 ± 110 | 2 | 3150 ± 450 | 63% |
| Saline (IV Control) | IV | 2500 ± 300 | 0.1 | 5000 ± 600 | 100% |
Data are presented as mean ± SD. N=5 mice per group. Dose = 10 mg/kg.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change (%) | Target Inhibition (p-Substrate) |
| Vehicle Control | Daily | +250% | 0% |
| This compound (10 mg/kg, Oral) | Daily | +180% | 25% |
| This compound (30 mg/kg, Oral) | Daily | +50% | 75% |
| This compound (10 mg/kg, IP) | Daily | -20% | 85% |
Data from a 21-day study in BALB/c nude mice with subcutaneous tumors. Target inhibition was measured 4 hours after the last dose.
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[12]
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 150-200 mm³. Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.[12]
-
Randomization: Randomize mice into treatment groups with similar average tumor volumes.
-
Dosing: Prepare this compound in the appropriate vehicle and administer via the chosen route (e.g., oral gavage, IP injection) at the specified dose and schedule. The control group should receive the vehicle alone.[12]
-
Efficacy Assessment: Continue monitoring tumor volume and body weight throughout the study. Endpoints can include tumor growth inhibition (TGI) or tumor regression.[13]
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot, IHC).
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Dosing: Administer a single dose of this compound to the animals.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Hypothetical PKA1 signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for a xenograft efficacy study.
Caption: Logical flowchart for troubleshooting low in vivo efficacy of this compound.
References
- 1. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of factors affecting oral drug absorption | Semantic Scholar [semanticscholar.org]
- 6. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. What are 4 factors that affect bioavailability? [synapse.patsnap.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. Preclinical Xenograft Tumor Models [bio-protocol.org]
- 13. xenograft.org [xenograft.org]
Technical Support Center: Optimizing Purfalcamine Concentration for Schizont Arrest Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Purfalcamine concentration in Plasmodium falciparum schizont arrest assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[1] By inhibiting PfCDPK1, this compound interferes with essential signaling pathways, leading to a developmental arrest at the schizont stage of the parasite's lifecycle.[1]
Q2: What is the expected outcome of a successful schizont arrest assay with this compound?
A2: In a successful assay, treatment of synchronized late-stage trophozoites or early schizonts with an effective concentration of this compound will prevent their maturation into fully segmented schizonts and subsequent rupture to release merozoites. Microscopically, you will observe an accumulation of stalled, unruptured schizonts compared to the control group, where you would see a progression to new ring-stage parasites.
Q3: What are the typical effective concentrations of this compound?
A3: The effective concentration of this compound can vary depending on the P. falciparum strain and specific experimental conditions. However, published data provides a good starting point for range-finding experiments.
| Parameter | Reported Value (this compound) | P. falciparum Strain(s) |
| IC50 (Enzymatic) | 17 nM | Not specified |
| EC50 (Proliferation) | 171-259 nM | 3D7, Dd2, FCB, HB3, W2 |
Data compiled from MedchemExpress[1].
It is recommended to perform a dose-response experiment starting from concentrations around the EC50 value to determine the optimal concentration for schizont arrest in your specific assay conditions.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to note the final concentration of DMSO in your culture, as it can affect parasite viability. The final DMSO concentration should ideally be kept below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent parasite synchronization: A broad window of parasite ages will lead to varied responses to the drug. 2. Inaccurate drug concentration: Pipetting errors during serial dilutions. 3. Uneven cell distribution: Improper mixing when plating the parasites. | 1. Optimize synchronization: Use a double-synchronization method (e.g., sorbitol treatment followed by Percoll gradient) to achieve a tight 4-6 hour window of parasite development. 2. Prepare fresh dilutions: Make fresh serial dilutions of this compound for each experiment. Use calibrated pipettes. 3. Ensure proper mixing: Gently mix the parasite culture before and during plating. |
| No observable schizont arrest, even at high concentrations | 1. Compound instability: this compound may be unstable in the culture medium over the incubation period. 2. Incorrect timing of drug addition: Adding the drug too early or too late in the parasite lifecycle. 3. Parasite resistance: The P. falciparum strain used may have reduced sensitivity to the compound. | 1. Minimize incubation time: Use a shorter incubation period (e.g., 24-30 hours) sufficient to observe schizont maturation in controls. 2. Optimize treatment window: Add this compound to tightly synchronized late trophozoite/early schizont stage parasites (approx. 30-36 hours post-invasion). 3. Use a sensitive strain: Confirm your assay is working with a known sensitive strain like 3D7. |
| High levels of parasite death in control wells | 1. Poor parasite culture health: Suboptimal culture conditions (e.g., incorrect gas mixture, temperature, or medium components). 2. High DMSO concentration: The final concentration of the solvent is toxic to the parasites. | 1. Maintain healthy cultures: Ensure proper culture maintenance techniques. Use fresh red blood cells and complete medium. 2. Prepare a DMSO control: Include a control group with the same final DMSO concentration as the highest this compound concentration to assess solvent toxicity. |
| Schizonts appear morphologically abnormal but still rupture | 1. Sub-optimal drug concentration: The concentration of this compound may be sufficient to disrupt normal development but not completely block egress. | Perform a fine-tuned dose-response: Test a narrower range of this compound concentrations around the initially determined effective concentration to identify the optimal concentration for complete arrest. |
Experimental Protocols
Detailed Methodology for Schizont Arrest Assay
This protocol is designed to assess the effect of this compound on the maturation of P. falciparum schizonts.
1. Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 4% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 25 mM HEPES, and 25 µg/mL gentamicin.
-
Incubate cultures at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage using two consecutive 5% D-sorbitol treatments 48 hours apart.
2. Schizont Enrichment:
-
When the synchronized parasites have matured to the late trophozoite/early schizont stage (approximately 30-36 hours post-invasion), enrich for infected red blood cells (iRBCs) using a 60% Percoll gradient.
-
Carefully layer the parasite culture over the Percoll solution and centrifuge.
-
Collect the band of iRBCs from the interface.
3. Drug Preparation and Assay Plate Setup:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the test wells. Add 50 µL of complete medium with the corresponding DMSO concentration to the control wells.
4. Parasite Incubation:
-
Adjust the enriched schizont culture to 1% parasitemia and 2% hematocrit in complete medium.
-
Add 50 µL of the parasite suspension to each well of the 96-well plate.
-
Incubate the plate for 24-30 hours under standard culture conditions.
5. Assay Readout:
-
After incubation, prepare thin blood smears from each well.
-
Stain the smears with Giemsa stain.
-
Determine the parasite stage distribution by counting at least 500 cells per smear under a light microscope.
-
Calculate the percentage of schizonts and new rings in the treated and control wells. Schizont arrest is indicated by a significantly higher percentage of schizonts and a lower percentage of new rings in the this compound-treated wells compared to the control wells.
Visualizations
PfCDPK1 Signaling Pathway in Merozoite Egress and Invasion
Caption: PfCDPK1's role in the merozoite invasion cascade.
Experimental Workflow for Schizont Arrest Assay
Caption: Workflow for determining this compound's schizont arrest activity.
References
Technical Support Center: Purfalcamine Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with Purfalcamine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For in vitro studies, it is recommended to first dissolve this compound in Dimethyl Sulfoxide (DMSO). A stock solution of up to 12.5 mg/mL can be prepared, though ultrasonication may be necessary to achieve complete dissolution.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you observe precipitation or incomplete dissolution in DMSO, gentle heating and/or sonication can be applied to aid dissolution.[2] Ensure your DMSO is of high purity and anhydrous, as water content can affect solubility.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer directly?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer of choice.
Q4: How should I store my this compound solutions?
A4: this compound powder is stable for up to 3 years when stored at -20°C.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in small aliquots.
Troubleshooting Guide for Aqueous Solutions
This guide addresses common issues encountered when preparing aqueous working solutions of this compound from a DMSO stock.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell culture). 3. Utilize a co-solvent system. Formulations including PEG300, Tween-80, or SBE-β-CD can significantly improve aqueous solubility.[1][2] Refer to the Experimental Protocols section for specific formulations. |
| Cloudiness or turbidity in the final aqueous solution. | Formation of fine precipitates or colloids. This can be an early indicator of insolubility. | 1. Briefly sonicate the solution. This can sometimes help to redissolve fine precipitates. 2. Filter the solution through a 0.22 µm syringe filter. This will remove any undissolved particles, but may also reduce the effective concentration of this compound. It is advisable to measure the concentration post-filtration if possible. 3. Re-prepare the solution using a different co-solvent formulation. |
| Inconsistent experimental results. | Instability of the this compound solution over time, leading to precipitation and a decrease in the effective concentration. | 1. Prepare fresh aqueous working solutions for each experiment. Avoid storing diluted aqueous solutions for extended periods. 2. Visually inspect your solution for any signs of precipitation before each use. 3. Consider the pH of your aqueous buffer. While specific data on this compound is limited, the solubility of many compounds is pH-dependent. Empirically testing a range of physiologically relevant pH values may identify a more optimal condition. |
Experimental Protocols
Protocol 1: In Vivo Formulation with Co-solvents
This protocol is suitable for preparing this compound for in vivo studies and can be adapted for in vitro applications requiring higher concentrations in a predominantly aqueous environment.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. The recommended solvent ratio is 10% DMSO and 40% PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80 to a final concentration of 5%. Mix until fully incorporated.
-
Add saline to reach the final desired volume (45% of the total volume). Mix gently but thoroughly.
-
The final solution should be clear. This method can achieve a this compound solubility of at least 1.25 mg/mL (2.36 mM).[1][2]
Protocol 2: In Vivo Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin to enhance the solubility of this compound.
Materials:
-
This compound powder
-
DMSO
-
20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution (10% of the final volume).
-
Add the 20% SBE-β-CD in saline solution to make up the remaining 90% of the final volume.
-
Mix thoroughly until the solution is clear.
-
This method can also achieve a this compound solubility of at least 1.25 mg/mL (2.36 mM).[1]
Visualizing this compound's Mechanism of Action
This compound is a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[1] This kinase is crucial for the parasite's life cycle, particularly during the invasion of red blood cells. The following diagram illustrates a simplified workflow for assessing this compound's effect on parasite viability.
Caption: Experimental workflow for determining the efficacy of this compound.
The signaling pathway involving PfCDPK1 is complex. PfCDPK1 is activated by an influx of calcium ions and is involved in phosphorylating proteins of the glideosome-actomyosin motor complex, which is essential for parasite motility and host cell invasion. By inhibiting PfCDPK1, this compound disrupts this process, leading to parasite developmental arrest at the schizont stage.[1]
References
Purfalcamine Off-Target Effects in Plasmodium falciparum: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Purfalcamine in Plasmodium falciparum. This compound is a potent and selective inhibitor of P. falciparum calcium-dependent protein kinase 1 (PfCDPK1), playing a crucial role in the parasite's life cycle by arresting its development at the schizont stage.[1][2] While known for its selectivity, investigating potential off-target effects is a critical step in preclinical development to understand the full pharmacological profile of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is an orally active and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[1] It exhibits an IC50 of 17 nM against PfCDPK1 and an EC50 of 230 nM against the parasite.[1] The primary mechanism of action involves the developmental arrest of malaria parasites at the schizont stage, inhibiting merozoite egress from infected erythrocytes.[1][3]
Q2: Are there any documented off-target effects of this compound in P. falciparum?
A2: To date, there is limited publicly available data from comprehensive kinome-wide screens specifically for this compound that definitively identifies its off-targets in P. falciparum. However, the 2,6,9-trisubstituted purine scaffold, to which this compound belongs, has been shown to interact with a variety of kinases.[4][5][6] Therefore, it is plausible that this compound could have off-target activities against other P. falciparum kinases.
Q3: What are the potential off-target kinases for this compound in P. falciparum based on its chemical scaffold?
A3: Given that this compound is a 2,6,9-trisubstituted purine, potential off-target kinases in P. falciparum could include other members of the kinome that share structural similarities in their ATP-binding pockets. Based on studies of similar scaffolds, potential off-targets could include cyclin-dependent kinases (CDKs), glycogen synthase kinases (GSKs), and other calcium-dependent protein kinases.[4][5][7]
Q4: What experimental approaches can be used to identify potential off-target effects of this compound?
A4: Several robust methods can be employed to identify off-target interactions of this compound:
-
Kinome Profiling: Screening this compound against a panel of recombinant P. falciparum kinases can provide a direct assessment of its selectivity.[8][9][10]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in a cellular context, providing evidence of direct target engagement.[11][12][13][14]
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses activity-based probes to profile the functional state of enzymes in complex biological samples, and can be used in a competitive format to identify targets of an inhibitor.[15][16]
-
Chemoproteomics Pulldown Assays: Immobilized this compound can be used to capture interacting proteins from parasite lysates, which are then identified by mass spectrometry.[17][18]
Troubleshooting Guides
This section provides guidance for specific experimental issues that may arise when investigating this compound's off-target effects.
Scenario 1: Unexpected Parasite Phenotype Observed
Issue: You observe a parasite phenotype that is inconsistent with the known on-target effect of PfCDPK1 inhibition (e.g., defects in early ring-stage development, altered gametocytogenesis). This could suggest engagement with an off-target protein.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with PfCDPK1 at the concentrations used in your assay. This can be done using a cellular thermal shift assay (CETSA) targeting PfCDPK1.
-
Hypothesize Potential Off-Targets: Based on the observed phenotype, review the P. falciparum kinome and other signaling pathways to identify potential off-targets that could elicit such a response. For example, if you observe cell cycle defects, cyclin-dependent kinases (PfPK5, PfPK6) could be potential off-targets.
-
Perform Broad Kinome Screen: If available, screen this compound against a panel of recombinant P. falciparum kinases to identify other potential interactions.
-
Utilize Unbiased Proteomics: Employ CETSA coupled with mass spectrometry (CETSA-MS) or competitive Activity-Based Protein Profiling (ABPP) to identify all proteins that interact with this compound in an unbiased manner.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
A detailed protocol for performing a CETSA experiment in P. falciparum to identify protein-drug interactions.[11][12][13]
Diagram: CETSA Experimental Workflow
Caption: Workflow for identifying protein targets of this compound using CETSA.
Scenario 2: Discrepancy Between Biochemical Potency and Parasite Growth Inhibition
Issue: You have identified a potential off-target kinase and confirmed that this compound inhibits it in a biochemical assay. However, the IC50 against the recombinant enzyme does not correlate well with the EC50 for parasite growth inhibition.
Troubleshooting Steps:
-
Assess Cell Permeability: Determine if this compound efficiently penetrates the infected red blood cell and the parasite to reach the intracellular target.
-
Evaluate Target Engagement in Cells: Use CETSA to confirm that this compound is engaging the off-target kinase within the intact parasite at relevant concentrations.
-
Consider Functional Redundancy: The off-target kinase may be part of a redundant signaling pathway, where its inhibition alone is not sufficient to kill the parasite.
-
Investigate Polypharmacology: this compound's anti-parasitic activity may be the result of inhibiting multiple kinases simultaneously. A systems biology approach, combining kinome profiling with phosphoproteomics, can help to unravel these complex interactions.
Experimental Protocol: Kinome-wide Selectivity Profiling
A generalized protocol for assessing the selectivity of this compound against a panel of P. falciparum kinases.[8][10]
Diagram: Kinase Selectivity Profiling Workflow
Caption: Workflow for determining the selectivity of this compound across the P. falciparum kinome.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| On-Target Activity | ||
| PfCDPK1 IC50 | 17 nM | [1] |
| P. falciparum (3D7) EC50 | 230 nM | [1] |
| P. falciparum (Dd2) EC50 | 171-259 nM | [1] |
| P. falciparum (FCB) EC50 | 171-259 nM | [1] |
| P. falciparum (HB3) EC50 | 171-259 nM | [1] |
| P. falciparum (W2) EC50 | 171-259 nM | [1] |
| Selectivity | ||
| Toxoplasma gondii CDPK3 | Low Activity | [1] |
| Cytotoxicity | ||
| CHO EC50 | 12.33 µM | [1] |
| HEp2 EC50 | 7.235 µM | [1] |
| HeLa EC50 | 7.029 µM | [1] |
| Huh7 EC50 | 5.476 µM | [1] |
| Pharmacokinetics (in mice) | ||
| Cmax (20 mg/kg, oral) | 2.6 µM | [1] |
| Half-life (20 mg/kg, oral) | 3.1 hours | [1] |
Signaling Pathways
Diagram: Potential On- and Off-Target Signaling Pathways of this compound in P. falciparum
Caption: On-target and potential off-target signaling pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs [mdpi.com]
- 5. 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Screening a protein kinase inhibitor library against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pamgene.com [pamgene.com]
- 11. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Genetic validation of PfFKBP35 as an antimalarial drug target [elifesciences.org]
- 15. The Impact of Activity‐Based Protein Profiling in Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
How to minimize experimental variability in Purfalcamine assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize experimental variability and achieve consistent, reliable results with Purfalcamine assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
High Background Signal
-
Question: My negative controls are showing a high signal, what are the potential causes and solutions?
-
Answer: High background can be caused by several factors. Insufficient washing, non-specific antibody binding, or contaminated reagents are common culprits.
-
Insufficient Washing: Increase the number of wash steps or the volume of wash buffer used between antibody incubations. Ensure thorough aspiration of wash buffer from the wells.
-
Non-specific Antibody Binding: Increase the concentration of the blocking agent (e.g., from 1% to 5% BSA or non-fat dry milk) or the duration of the blocking step. You can also try adding a detergent like Tween-20 to your wash buffers.
-
Contaminated Reagents: Use fresh, sterile buffers and reagents. Ensure your this compound stock solution is not contaminated.
-
Low Signal or No Signal
-
Question: I am not observing the expected signal in my positive controls. What should I check?
-
Answer: A weak or absent signal can stem from issues with reagents, incubation times, or the detection step.
-
Inactive Reagents: Confirm the activity of your enzymes (e.g., HRP) and the integrity of your antibodies. Use a known positive control to test reagent activity.
-
Incorrect Incubation Times/Temperatures: Ensure all incubation steps are performed for the recommended duration and at the specified temperature. Deviations can significantly impact signal intensity.
-
Substrate Issues: Make sure the substrate for your detection enzyme has not expired and has been stored correctly. Prepare the substrate solution immediately before use.
-
High Variability Between Replicates
-
Question: I am seeing significant variability between my technical replicates. How can I improve my precision?
-
Answer: High coefficient of variation (%CV) is often due to inconsistent pipetting, temperature gradients across the plate, or improper mixing.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. When adding reagents to a 96-well plate, work quickly and consistently to minimize time-based variations.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubations. Avoid placing plates near vents or on cold surfaces. Using a plate incubator can help maintain a consistent temperature.
-
Improper Mixing: Gently mix all reagent solutions before use. When adding reagents to wells, ensure they are mixed thoroughly with the existing well contents, without causing cross-contamination.
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal cell seeding density for the this compound assay?
-
Answer: The optimal cell seeding density can vary between cell lines. We recommend performing a cell titration experiment to determine the density that yields a robust signal-to-noise ratio. A good starting point for most cell lines is between 10,000 and 20,000 cells per well in a 96-well plate.
-
Question: How should I prepare my this compound stock solution and working solutions?
-
Answer: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer.
-
Question: What quality control measures should I implement?
-
Answer: We recommend including several controls in every assay plate:
-
Negative Control: Cells treated with vehicle (e.g., DMSO) only, to determine the baseline response.
-
Positive Control: Cells treated with a known activator of the signaling pathway, to ensure the assay is performing as expected.
-
Blank Wells: Wells containing only assay buffer and detection reagents, to measure the background signal from the reagents themselves.
-
Quantitative Data Summary
The following tables provide recommended ranges and parameters for the this compound assay.
Table 1: Reagent Concentrations and Incubation Times
| Reagent/Step | Recommended Concentration/Time | Notes |
| Cell Seeding | 10,000 - 20,000 cells/well | Varies by cell line. |
| This compound Treatment | 1 - 1000 nM | Perform a dose-response curve. |
| Primary Antibody | 1:500 - 1:2000 dilution | Titrate for optimal signal. |
| Secondary Antibody | 1:1000 - 1:5000 dilution | Titrate for optimal signal. |
| Incubation Times | 1 - 2 hours at room temperature | For antibody and detection steps. |
Table 2: Assay Performance Metrics
| Metric | Acceptance Criteria |
| Signal-to-Noise Ratio | > 10 |
| Z'-factor | > 0.5 |
| %CV for Replicates | < 15% |
Experimental Protocol: this compound Inhibition Assay
This protocol describes a cell-based ELISA to measure the inhibitory effect of this compound on the phosphorylation of a target protein.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the culture medium from the cells and add the this compound dilutions. Incubate for the desired treatment time.
-
Cell Lysis: Aspirate the treatment medium and add lysis buffer to each well. Incubate on a plate shaker for 10 minutes.
-
Blocking: Wash the wells with wash buffer. Add blocking buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the wells. Add the primary antibody diluted in antibody dilution buffer and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells. Add the HRP-conjugated secondary antibody diluted in antibody dilution buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the wells. Add the TMB substrate and incubate in the dark for 15-30 minutes.
-
Signal Measurement: Stop the reaction by adding stop solution. Read the absorbance at 450 nm using a plate reader.
Visualizations
Caption: Fictional signaling pathway showing this compound's inhibitory action.
Caption: Step-by-step experimental workflow for the this compound assay.
Caption: A decision tree for troubleshooting common this compound assay issues.
Identifying and mitigating artifacts in Purfalcamine screening results.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate common artifacts in Purfalcamine screening results. This compound is a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a promising target for antimalarial drug development.[1] Ensuring the accuracy and reliability of screening data is critical for advancing this research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Assay-Specific Artifacts
Q1: My kinase assay shows high background signal even in the no-substrate control wells. What could be the cause?
A1: This can be a significant issue, particularly in luminescence-based kinase assays like Kinase-Glo that measure ATP consumption. High background signal in the absence of a substrate can be caused by:
-
Intrinsic ATPase Activity of Recombinant PfCDPK1: Studies have shown that recombinant PfCDPK1 can exhibit a high background turnover of ATP, even without its substrate, myosin A tail domain-interacting protein (MTIP).[2] This ATPase activity can lead to a false-positive signal, mimicking kinase inhibition.
-
Contaminating ATPases: The recombinant enzyme preparation may be contaminated with other ATP-hydrolyzing enzymes.
-
Autophosphorylation: While some autophosphorylation is expected, excessive levels can contribute to ATP depletion and a high background signal.[2][3]
Troubleshooting Steps:
-
Run a No-Enzyme Control: This will help determine if the assay reagents themselves are contributing to the background signal.
-
Use a Catalytically Inactive Mutant: If available, a catalytically inactive mutant of PfCDPK1 (e.g., D191N) can be used as a negative control to confirm that the observed ATP depletion is enzyme-dependent.[2]
-
Optimize Enzyme Concentration: Titrate the concentration of PfCDPK1 to find the optimal level that provides a robust signal window without excessive background.
-
Consider an Orthogonal Assay: Use a different assay format that directly measures the phosphorylated substrate rather than ATP depletion, such as a radiometric assay using [γ-³³P]ATP.[2]
Q2: My dose-response curves for this compound are not sigmoidal or show poor reproducibility. What are the potential issues?
A2: Irregular or irreproducible dose-response curves can stem from several factors related to the assay conditions:
-
Assay Not in Linear Range: For kinase assays, it is crucial to ensure that the reaction is in the linear range, typically meaning that less than 10% of the ATP has been consumed.[3][4] If the reaction proceeds for too long or the enzyme concentration is too high, the relationship between signal and product formation may no longer be linear.
-
Inappropriate ATP Concentration: The inhibitory potency (IC50) of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration used in the assay.[5] Using an ATP concentration that is too high can mask the effect of the inhibitor, while a concentration that is too low may not be physiologically relevant. It is often recommended to use an ATP concentration close to the Michaelis constant (Km) of the enzyme.[3]
-
Plate Edge Effects or Spatial Artifacts: In high-throughput screening, wells on the edge of a microplate can be prone to evaporation or temperature fluctuations, leading to variability in the results.[6]
Troubleshooting Steps:
-
Optimize Reaction Time and Enzyme Concentration: Perform a time-course experiment to determine the linear range of the assay.
-
Determine the Km of ATP for PfCDPK1: Conduct an ATP titration experiment to determine the Km and use a concentration at or near this value for screening.
-
Implement Proper Plate Controls: Include positive (known inhibitor) and negative (DMSO) controls on every plate. Avoid using the outer wells if edge effects are suspected.
Compound-Related Artifacts
Q3: How can I determine if my hit compounds, including this compound analogues, are false positives due to autofluorescence?
A3: Autofluorescence is a common source of interference in fluorescence-based assays.[7] Compounds that fluoresce at the same wavelength as the assay's detection channel can produce a signal that is incorrectly interpreted as biological activity.
Troubleshooting Steps:
-
Pre-read the Compound Plate: Before adding the assay reagents, read the fluorescence of the compound plate at the assay's excitation and emission wavelengths. This will identify any intrinsically fluorescent compounds.
-
Use an Orthogonal Assay: Confirm hits using an assay with a different detection method, such as a luminescence-based assay (e.g., Kinase-Glo) or a label-free method.[7]
-
Counter-Screen: Perform a counter-screen in the absence of the kinase or substrate to identify compounds that interfere with the detection system.
Q4: I suspect some of my hits may be aggregating in the assay buffer. How can I identify and mitigate this?
A4: Compound aggregation is a major cause of false positives in high-throughput screening.[7] Aggregates can non-specifically inhibit enzymes, leading to apparent activity that is not due to specific binding to the target.
Troubleshooting Steps:
-
Include a Non-ionic Detergent: The addition of a non-ionic detergent, such as 0.01% Triton X-100, to the assay buffer can help to prevent the formation of aggregates.[7]
-
Dynamic Light Scattering (DLS): This technique can be used to directly detect the presence of aggregates in a solution containing the compound.
-
Counter-Screen with a Different Enzyme: Aggregating compounds often show activity against multiple, unrelated enzymes. A counter-screen against a different kinase can help to identify these non-specific inhibitors.
Target-Related Considerations
Q5: How can I be sure that the observed activity of this compound or its analogues is due to inhibition of PfCDPK1 and not off-target effects?
A5: Off-target effects are a common challenge in kinase inhibitor development, as the ATP-binding site is conserved across many kinases.[8] It is crucial to confirm that the observed antiparasitic activity is a direct result of PfCDPK1 inhibition.
Mitigation and Confirmation Strategies:
-
Kinase Selectivity Profiling: Screen active compounds against a panel of human kinases to assess their selectivity. This is important for identifying potential off-target toxicities.
-
Use of Resistant Mutants: If a mutant of PfCDPK1 that is resistant to this compound is available, it can be used to confirm that the compound's mode of action is through inhibition of this specific kinase.
-
Correlation of Biochemical and Cellular Activity: There should be a good correlation between the biochemical IC50 (inhibition of the isolated enzyme) and the cellular EC50 (inhibition of parasite growth).[5] A lack of correlation may suggest poor cell permeability, metabolic instability, or off-target effects.[2]
Experimental Protocols & Data
PfCDPK1 Inhibition Assay (Radiometric)
This protocol is adapted from a method used for the high-throughput screening of PfCDPK1 inhibitors.[2]
Methodology:
-
Reaction Preparation: In a 96-well plate, pre-incubate 10 nM recombinant PfCDPK1 with various concentrations of the test compound (or DMSO as a vehicle control) in assay buffer for 30 minutes. The assay buffer should contain a substrate for the kinase, such as 20 µM MTIP.
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing 10 µM ATP, 0.2 µCi of [γ-³³P]ATP, and 20 mM MgCl₂.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Termination: Stop the reaction by adding 20 µl of 50% (v/v) orthophosphoric acid.
-
Detection: Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
| Parameter | Value | Reference |
| PfCDPK1 Concentration | 10 nM | [2] |
| MTIP Concentration | 20 µM | [2] |
| ATP Concentration | 10 µM | [2] |
| Incubation Time | 1 hour | [2] |
Parasite Growth Inhibition Assay
This fluorescence-based assay quantifies the proliferation of P. falciparum in red blood cells.[2]
Methodology:
-
Culture Synchronization: Use synchronized P. falciparum cultures (e.g., 3D7 strain).
-
Compound Treatment: 24 hours post-invasion, treat the parasite cultures with a serial dilution of the test compounds.
-
Incubation: Incubate the treated cultures for the required duration (e.g., 48 hours).
-
Staining: Stain the parasite DNA with a fluorescent dye (e.g., SYBR Green I).
-
Detection: Quantify the fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Determine the EC50 value by plotting the fluorescence signal against the compound concentration.
| Parameter | Value | Reference |
| This compound EC50 (3D7 strain) | 230 nM | [1] |
| This compound EC50 (Dd2, FCB, HB3, W2 strains) | 171-259 nM | [1] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and Antiparasitic Properties of Inhibitors of the Plasmodium falciparum Calcium-Dependent Protein Kinase PfCDPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Protein Targets of Plasmodium falciparum - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Purfalcamine Bioavailability Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Purfalcamine, a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). Given that this compound is an orally active antimalarial agent, optimizing its bioavailability is critical for achieving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties and pharmacokinetic parameters of this compound?
A1: this compound is a complex heterocyclic molecule with the following properties:
| Property | Value | Source |
| Molecular Formula | C29H33FN8O | [1] |
| Molecular Weight | 528.62 g/mol | [1] |
| Solubility | Soluble in DMSO (12.5 mg/mL) | [2] |
| In Vivo Cmax (20 mg/kg, oral, mice) | 2.6 µM | [3][4] |
| In Vivo Half-life (20 mg/kg, oral, mice) | 3.1 hours | [3][4] |
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?
A2: While a definitive BCS classification requires experimental data on aqueous solubility and intestinal permeability, this compound can be provisionally classified as a BCS Class II or BCS Class IV compound. This is based on the characteristics of many kinase inhibitors, which often exhibit low solubility and either high (Class II) or low (Class IV) permeability.[5][6][7] The recommended formulation strategies for this compound, which focus on solubilization, further support this assumption.[2][3]
Understanding the BCS class is crucial as it helps identify the primary barriers to oral bioavailability. For BCS Class II compounds, the absorption is rate-limited by its poor solubility and dissolution, while for BCS Class IV, both poor solubility and poor permeability limit absorption.
Q3: My in vivo study with this compound shows low and variable plasma concentrations. What are the potential causes and solutions?
A3: Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility, which can lead to incomplete dissolution in the gastrointestinal tract.
Troubleshooting Flowchart: Low/Variable this compound Exposure
Caption: Troubleshooting low this compound exposure.
Strategies to Enhance this compound Bioavailability
Based on its presumed BCS Class II/IV characteristics, the following strategies can be employed to improve the oral bioavailability of this compound.
Formulation-Based Approaches
These strategies aim to increase the dissolution rate and maintain a supersaturated state of this compound in the gastrointestinal fluid.
| Strategy | Principle | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area for dissolution. | Simple, widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions | This compound is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form. | Significant solubility enhancement. | Potential for recrystallization, stability issues. |
| Lipid-Based Formulations (e.g., SEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with gastrointestinal fluids. | Enhances solubility and can bypass first-pass metabolism via lymphatic uptake. | Formulation complexity, potential for GI side effects. |
| Cyclodextrin Complexation | Encapsulates this compound within a cyclodextrin molecule, forming a soluble complex. | High solubility enhancement. | Can be limited by the stoichiometry of complexation and the dose of cyclodextrin. |
Chemical Modification Approaches
| Strategy | Principle | Advantages | Disadvantages |
| Salt Formation | Converting this compound to a salt form can significantly increase its aqueous solubility. | Well-established and effective method. | May not be feasible for all molecules; potential for disproportionation. |
| Prodrug Synthesis | A bioreversible derivative of this compound is synthesized to improve solubility and/or permeability. | Can address multiple bioavailability barriers. | Requires significant medicinal chemistry effort and regulatory evaluation. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (100-mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the solid film under vacuum at 40°C for 24 hours to remove residual solvent.
-
Scrape the dried film and pulverize it using a mortar and pestle.
-
Pass the resulting powder through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator.
Protocol 2: In Vivo Bioavailability Study in Mice
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a novel this compound formulation.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound formulation
-
Vehicle control
-
Intravenous (IV) formulation of this compound in a suitable solvent (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Oral gavage needles
-
Insulin syringes for IV injection
-
Heparinized capillary tubes for blood collection
-
Microcentrifuge tubes
-
LC-MS/MS system
Experimental Workflow: In Vivo Bioavailability Study
Caption: Workflow for an in vivo bioavailability study.
Procedure:
-
Fast mice overnight (approximately 12 hours) with free access to water.
-
Divide the mice into two groups: oral (PO) and intravenous (IV).
-
For the PO group, administer the this compound formulation via oral gavage at a dose of 10 mg/kg.
-
For the IV group, administer the this compound solution via tail vein injection at a dose of 1-2 mg/kg.
-
Collect blood samples (approximately 20-30 µL) via submandibular or saphenous vein bleeding at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately transfer the blood into heparinized microcentrifuge tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Signaling Pathway
This compound's Mechanism of Action
This compound exerts its antimalarial effect by inhibiting PfCDPK1, a crucial enzyme in the Plasmodium falciparum lifecycle. PfCDPK1 is involved in regulating microneme secretion, which is essential for the parasite's invasion of host red blood cells.
Signaling Pathway of PfCDPK1 Inhibition by this compound
Caption: this compound inhibits red blood cell invasion.
This technical support guide is intended to provide a starting point for researchers working to improve the in vivo bioavailability of this compound. The selection of an appropriate strategy will depend on a thorough characterization of this compound's physicochemical properties and the specific experimental context.
References
- 1. This compound|1038620-68-6|COA [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 1038620-68-6 [amp.chemicalbook.com]
- 5. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on Biopharmaceutics Classification and Oral Bioavailability of a Novel Multikinase Inhibitor NCE for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Purfalcamine Stability in Long-Term Parasite Cultures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Purfalcamine in long-term parasite cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy (increasing EC50) of this compound in our long-term Plasmodium falciparum cultures. What could be the cause?
A1: A progressive increase in the EC50 of this compound in continuous culture can be attributed to several factors. The most common is the degradation of the compound in the culture medium at 37°C over time. Other possibilities include the selection of a less sensitive parasite population or interactions with components of the culture medium. It is crucial to systematically investigate the stability of this compound under your specific experimental conditions.
Q2: What is the recommended method for preparing and storing this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO. Aliquots of the stock solution should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: How can we determine if this compound is degrading in our culture medium?
A3: The most reliable method to assess the stability of this compound in your culture medium is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This technique can quantify the concentration of the parent this compound compound and detect the appearance of potential degradation products over time.
Q4: Could the parasites themselves be metabolizing this compound?
A4: It is possible that Plasmodium falciparum contributes to the metabolism of this compound. As a purine analog, this compound could potentially be a substrate for enzymes in the parasite's purine salvage pathway, such as adenosine deaminase or purine nucleoside phosphorylase.[1][2][3][4][5] This could lead to the inactivation of the compound. Investigating the metabolic fate of this compound in the presence and absence of parasites can help elucidate this.
Q5: What are the best practices for maintaining a consistent concentration of this compound in a long-term culture?
A5: To maintain a consistent concentration of this compound, it is recommended to perform regular media changes with freshly prepared drug-containing media. The frequency of media changes will depend on the stability of this compound under your specific culture conditions. A preliminary stability study will help determine the optimal media refreshment schedule.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Drug Concentration | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Verify the concentration of the stock solution. | Repeated freeze-thaw cycles or improper storage can lead to degradation of the stock solution, resulting in inconsistent working concentrations. |
| Variation in Parasite Inoculum | Standardize the initial parasitemia and hematocrit for each assay. Ensure cultures are tightly synchronized. | Differences in the starting parasite density can influence the apparent EC50 value. |
| Media and Serum Batch Variation | Test new batches of media and serum for their effect on parasite growth and drug efficacy before use in critical experiments. | Components in different batches of media or serum can sometimes interfere with the activity of the compound or parasite growth. |
| Assay Readout Inconsistency | Ensure consistent incubation times and proper handling during the assay procedure (e.g., SYBR Green I assay, microscopy). | Variations in the assay protocol can introduce significant variability in the results. |
Issue 2: Complete Loss of this compound Activity Over Time
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Degradation of this compound | Perform a time-course stability study by incubating this compound in culture media at 37°C and measuring its concentration at different time points using HPLC-MS/MS. | This will determine the half-life of this compound under your experimental conditions and inform the frequency of media changes. |
| Adsorption to Labware | Use low-protein-binding plates and tubes for your experiments. | This compound may adsorb to the surface of plastic labware, reducing its effective concentration in the media. |
| pH Shift in Culture Medium | Monitor and maintain the pH of the culture medium. Ensure proper gas exchange. | Changes in pH can affect the stability and activity of small molecules. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Parasite Culture Medium
Objective: To determine the chemical stability of this compound in complete parasite culture medium over time at 37°C.
Methodology:
-
Prepare a working solution of this compound in complete RPMI 1640 medium supplemented with AlbuMAX.
-
Aliquot the solution into sterile, low-protein-binding tubes.
-
Incubate the tubes at 37°C in a humidified atmosphere with 5% CO2.
-
At designated time points (e.g., 0, 8, 24, 48, 72, and 96 hours), remove an aliquot and immediately store it at -80°C to halt any further degradation.
-
Analyze the samples using a validated stability-indicating HPLC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Protocol 2: Quantifying this compound Concentration in Culture Supernatants
Objective: To measure the concentration of this compound in the supernatant of a long-term parasite culture.
Methodology:
-
At specified time points during the long-term culture, collect a sample of the culture.
-
Centrifuge the sample to pellet the erythrocytes.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
Prepare a standard curve of this compound in the corresponding drug-free culture medium.
-
Analyze the culture supernatants and standard curve samples using a validated LC-MS/MS method.
-
Determine the concentration of this compound in the supernatants by interpolating from the standard curve.
Quantitative Data Summary
| Time (hours) | % this compound Remaining (Hypothetical Data) |
| 0 | 100% |
| 8 | 95% |
| 24 | 80% |
| 48 | 65% |
| 72 | 50% |
| 96 | 35% |
This table presents hypothetical data to illustrate the expected outcome of a stability study. Actual results may vary.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothesized interaction of this compound with the parasite's purine salvage pathway.
References
- 1. Targeting Plasmodium falciparum purine salvage enzymes: a look at structure-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine Salvage Pathways in the Intraerythrocytic Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes of purine and pyrimidine metabolism from the human malaria parasite, Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic enzymes as potential drug targets in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Purfalcamine-treated parasite cultures.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Purfalcamine in parasite cultures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing the expected level of parasite growth inhibition after this compound treatment. What are the possible causes?
A1: Several factors could contribute to lower-than-expected efficacy. Consider the following troubleshooting steps:
-
Incorrect Parasite Stage: this compound's primary effect is causing developmental arrest at the schizont stage and inhibiting merozoite egress.[1][2] Its effect is most pronounced on late-stage parasites. Ensure your culture is properly synchronized and that treatment is initiated prior to the schizont stage to observe the maximum effect. Treatment of early ring-stage parasites may not show an immediate effect on parasitemia within the first 32-40 hours.[1]
-
Drug Concentration and Stability: Verify the final concentration of this compound in your culture. Ensure the stock solution was prepared and stored correctly. This compound stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months to maintain stability.[1]
-
Parasite Strain Variability: While this compound has shown effectiveness against multiple drug-resistant P. falciparum strains (like Dd2, FCB, HB3, and W2), there might be slight variations in sensitivity.[1]
-
Drug-Protein Interaction in Media: High concentrations of serum proteins in the culture medium can sometimes reduce the effective concentration of a compound. If you are using a high percentage of serum, consider if this might be a factor.
-
Potential Resistance: Although not widely reported for this compound, parasites can develop resistance to drugs through mechanisms like target protein mutation or increased drug efflux.[3][4][5] If you consistently observe a lack of efficacy, consider investigating potential resistance.
A logical workflow for troubleshooting this issue is presented below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Motor Complex of Plasmodium falciparum: PHOSPHORYLATION BY A CALCIUM-DEPENDENT PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjther.com [eurjther.com]
- 4. Drug resistance in parasites: A review of mechanisms, drivers, and mitigation strategies [mid.journals.ekb.eg]
- 5. internationalscholarsjournals.org [internationalscholarsjournals.org]
How to account for Purfalcamine's effect on different P. falciparum strains.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purfalcamine and various Plasmodium falciparum strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against P. falciparum?
This compound is an orally active and selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[1] Its primary mechanism of action involves the arrest of parasite development at the schizont stage, which is a critical phase of the parasite's asexual life cycle within red blood cells.[1] By inhibiting PfCDPK1, this compound has been shown to block the discharge of microneme proteins, which are essential for the invasion of new erythrocytes by merozoites.[2][3] This ultimately leads to the inhibition of parasite proliferation.
Q2: How does the efficacy of this compound vary across different P. falciparum strains?
This compound has demonstrated effectiveness against a range of P. falciparum strains, including those with resistance to other antimalarial drugs.[1] The half-maximal effective concentration (EC50) values for this compound generally fall within the nanomolar range for various strains.
Data Presentation: this compound EC50 Values against P. falciparum Strains
| P. falciparum Strain | EC50 (nM) | Reference |
| 3D7 | 230 | [1] |
| Dd2 | 171-259 | [1] |
| FCB | 171-259 | [1] |
| HB3 | 171-259 | [1] |
| W2 | 171-259 | [1] |
Q3: Are there any known resistance mechanisms to this compound in P. falciparum?
Currently, there is no specific information available in the scientific literature detailing resistance mechanisms to this compound in P. falciparum. However, general mechanisms of drug resistance in this parasite often involve mutations in the drug target or in transporters that efflux the drug from the parasite.
Potential mechanisms of resistance to protein kinase inhibitors like this compound could include:
-
Mutations in the PfCDPK1 gene: Alterations in the amino acid sequence of the kinase's active site could reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.
-
Increased expression of PfCDPK1: Overproduction of the target protein could potentially overcome the inhibitory effect of the drug.
-
Alterations in drug transport: Mutations in transporter proteins, such as PfMDR1 (P. falciparum multidrug resistance 1 transporter), could lead to increased efflux of this compound from the parasite.[4][5]
-
Activation of bypass signaling pathways: The parasite might develop mechanisms to compensate for the inhibition of PfCDPK1 by upregulating alternative signaling pathways.
It is noteworthy that in studies with other kinase inhibitors, resistance did not always arise from mutations in the target kinase itself but rather from modifications in other interacting proteins.
Q4: What is the signaling pathway affected by this compound?
This compound targets the PfCDPK1 signaling pathway, which is a crucial regulator of the asexual blood stage of P. falciparum. PfCDPK1 is a key effector of calcium signaling and its activity is essential for the invasion of host erythrocytes. The kinase phosphorylates various substrates, including proteins of the inner membrane complex and the glideosome-actomyosin motor assembly, which are critical for parasite motility and invasion.
Interestingly, research has revealed a crosstalk between the PfCDPK1 and the cAMP-dependent protein kinase A (PKA) pathways. PfCDPK1 can phosphorylate the regulatory subunit of PfPKA, thereby influencing its activity. This suggests a complex signaling network that coordinates the invasion process.
Caption: PfCDPK1 signaling pathway and this compound's inhibitory action.
Troubleshooting Guides
Issue 1: Higher than expected EC50 values for this compound in our in vitro assays.
Possible Causes and Solutions:
-
Inaccurate Drug Concentration:
-
Solution: Ensure that the stock solution of this compound is prepared correctly and that serial dilutions are accurate. It is advisable to perform a quality check of the stock solution.
-
-
Suboptimal Parasite Culture Conditions:
-
Solution: Verify that the P. falciparum cultures are healthy and in the appropriate growth phase (asynchronous or tightly synchronized ring-stage parasites, depending on the assay). Ensure the culture medium, gas mixture, and incubation temperature are optimal.
-
-
Assay-Specific Issues (SYBR Green I assay):
-
Solution: High background fluorescence can interfere with the results. Ensure that the lysis buffer is effective and that the plates are read at the correct excitation and emission wavelengths. Consider washing the cells to remove hemoglobin, which can quench the fluorescence.
-
-
Strain-Specific Differences:
-
Solution: As shown in the data table, there can be slight variations in EC50 values between different strains. Ensure you are comparing your results to the correct reference data for the strain you are using.
-
Issue 2: Inconsistent results between experimental replicates.
Possible Causes and Solutions:
-
Uneven Parasite Distribution:
-
Solution: Ensure that the parasite culture is well-mixed before dispensing into the assay plates to get a uniform number of parasites in each well.
-
-
Edge Effects in Assay Plates:
-
Solution: To minimize evaporation and temperature gradients, which can affect parasite growth, avoid using the outer wells of the microtiter plate or fill them with sterile medium.
-
-
Operator Variability:
-
Solution: Standardize the protocol across all users. Ensure consistent timing for drug addition, incubation periods, and plate reading.
-
Experimental Protocols
SYBR Green I-Based Drug Susceptibility Assay
This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
Materials:
-
P. falciparum culture (asynchronous or synchronized at the ring stage)
-
Complete culture medium (RPMI 1640 with supplements)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Methodology:
-
Preparation of Drug Plates:
-
Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.
-
Transfer the drug dilutions to the black, clear-bottom assay plates. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
-
Parasite Preparation and Seeding:
-
Adjust the parasitemia of the P. falciparum culture to 0.5-1% with a hematocrit of 2%.
-
Add the parasite suspension to each well of the assay plate.
-
-
Incubation:
-
Incubate the plates in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C for 72 hours.
-
-
Lysis and Staining:
-
After incubation, add the lysis buffer containing SYBR Green I to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the drug-free wells.
-
Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Experimental workflow for the SYBR Green I drug susceptibility assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Purfalcamine and K252a as PfCDPK1 inhibitors.
This guide provides a detailed comparison of two known inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), Purfalcamine and K252a. PfCDPK1 is a critical enzyme in the lifecycle of the malaria parasite, playing a key role in the invasion of host erythrocytes, making it a significant target for antimalarial drug development.[1][2] This document outlines the comparative efficacy, underlying experimental data, and relevant biological pathways.
Data Presentation: Efficacy Comparison
The inhibitory activities of this compound and K252a have been quantified both against the isolated PfCDPK1 enzyme (biochemical assay) and against the live parasite (in vitro proliferation/invasion assays). The data is summarized below.
| Inhibitor | Target | Metric | Value | Reference |
| This compound | Recombinant PfCDPK1 | IC50 | 17 nM | [3][4][5] |
| K252a | Recombinant PfCDPK1 | IC50 | 45 nM | [3] |
| This compound | P. falciparum (3D7 strain) | EC50 | 230 nM | [4] |
| K252a | P. falciparum Merozoites | EC50 (RBC Invasion) | 348 nM | [3] |
Summary: Based on the biochemical assays, this compound demonstrates a higher potency against the isolated PfCDPK1 enzyme with an IC50 value of 17 nM, which is approximately 2.6 times lower than that of K252a (45 nM).[3][4][5] This suggests a stronger direct interaction with the kinase's active site. This trend is also reflected in whole-cell assays, where this compound inhibits parasite proliferation at a lower concentration (EC50 of 230 nM) compared to K252a's inhibition of red blood cell invasion (EC50 of 348 nM).[3][4]
PfCDPK1 Signaling Pathway
PfCDPK1 is a central node in the calcium signaling pathway of P. falciparum. Its activation is essential for the secretion of microneme proteins, which are necessary for merozoite motility and invasion of host red blood cells.[6][7] The kinase phosphorylates key components of the parasite's invasion machinery, including proteins of the glideosome-actomyosin motor complex like GAP45 and MTIP.[1][7] Furthermore, PfCDPK1 can phosphorylate the regulatory subunit of PKA, suggesting a crosstalk between calcium and cAMP signaling pathways.[1][7]
Caption: PfCDPK1 signaling cascade leading to erythrocyte invasion.
Experimental Protocols
The following are generalized methodologies based on common practices for evaluating kinase inhibitors against P. falciparum.
1. Recombinant PfCDPK1 Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PfCDPK1.
-
Enzyme & Substrate Preparation: Recombinant PfCDPK1 is expressed and purified. A synthetic peptide substrate, such as Syntide-2, or a protein substrate like GAP45, is prepared.[6][8]
-
Reaction Mixture: The assay is typically performed in a buffer containing CaCl₂, ATP (often radiolabeled, e.g., [γ-³³P]ATP), the purified PfCDPK1 enzyme, and the substrate.
-
Inhibitor Addition: Serial dilutions of the inhibitor (this compound or K252a) are added to the reaction mixtures. A control reaction with a vehicle (like DMSO) is included.
-
Incubation: The reaction is initiated by adding ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Quantification: The reaction is stopped, and the amount of phosphorylated substrate is measured. If using radiolabeled ATP, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter or a phosphorimager.[6][8]
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.
2. P. falciparum Growth Inhibition Assay (EC50 Determination)
This cell-based assay measures the effectiveness of a compound at inhibiting the growth of the parasite within red blood cells.
-
Parasite Culture: A synchronous culture of P. falciparum (e.g., 3D7 strain) is maintained in human red blood cells at the ring stage.
-
Drug Plate Preparation: The inhibitors are serially diluted in culture medium in a 96-well plate.
-
Incubation: The synchronized parasite culture is added to the wells. The plates are incubated for a full lifecycle (e.g., 72 hours) under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
Growth Quantification: After incubation, parasite growth is quantified. A common method is the SYBR Green I assay, which measures the amount of parasite DNA.[9] Red blood cells are lysed, and SYBR Green I dye is added, which fluoresces upon binding to DNA.
-
Data Analysis: Fluorescence is read using a plate reader. The EC50 value, the concentration at which parasite growth is inhibited by 50%, is calculated by plotting the fluorescence signal against the inhibitor concentration and fitting to a sigmoidal dose-response model.
Experimental Workflow Visualization
The logical flow for evaluating and comparing kinase inhibitors like this compound and K252a involves parallel biochemical and cell-based assays.
Caption: Workflow for comparing PfCDPK1 inhibitors.
References
- 1. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium-dependent Protein Kinases in Malaria Parasite Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|1038620-68-6|COA [dcchemicals.com]
- 6. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to PfCDPK1 Inhibitors: Purfalcamine vs. Imidazopyridazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent classes of inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), a critical enzyme in the malaria parasite's life cycle. We will objectively evaluate the performance of the 2,6,9-trisubstituted purine, purfalcamine, against the imidazopyridazine series of inhibitors, supported by available experimental data. This comparison aims to inform researchers and drug developers on the current landscape of PfCDPK1-targeted antimalarial discovery.
Introduction to PfCDPK1 Inhibition
Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is a serine/threonine kinase that plays a pivotal role in the parasite's asexual blood stage, specifically in merozoite egress from infected erythrocytes, invasion of new red blood cells, and motility.[1][2] Its absence in humans makes it an attractive target for the development of novel antimalarial therapeutics with a potentially high therapeutic index. Two of the most extensively studied classes of PfCDPK1 inhibitors are this compound and the imidazopyridazines.
Quantitative Performance Comparison
The following tables summarize the in vitro potencies of this compound and representative imidazopyridazine inhibitors against PfCDPK1 and the P. falciparum parasite. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Enzyme Inhibition (IC50)
| Inhibitor Class | Compound | PfCDPK1 IC50 (nM) | Reference |
| 2,6,9-Trisubstituted Purine | This compound | 17 | [3] |
| Imidazopyridazine | Compound 17 | 13 | [4] |
| Imidazopyridazine | Representative Compounds | <10 - 100+ | [4][5] |
Table 2: In Vitro Parasite Growth Inhibition (EC50)
| Inhibitor Class | Compound | P. falciparum Strain(s) | EC50 (nM) | Reference |
| 2,6,9-Trisubstituted Purine | This compound | 3D7, Dd2, FCB, HB3, W2 | 171-259 | [3] |
| Imidazopyridazine | Compound 17 | Not Specified | 400 | [4] |
| Imidazopyridazine | Optimized Compounds | Not Specified | down to 12 | [5] |
Note: Variations in parasite strains and assay conditions can influence EC50 values.
PfCDPK1 Signaling Pathway
PfCDPK1 is a key effector of calcium signaling in P. falciparum. An increase in intracellular calcium levels, potentially triggered by cGMP-activated protein kinase G (PKG), leads to the activation of PfCDPK1.[1] Once activated, PfCDPK1 phosphorylates a range of downstream substrates crucial for the parasite's life cycle.
Caption: PfCDPK1 signaling cascade in P. falciparum.
Experimental Protocols
PfCDPK1 Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PfCDPK1.
Caption: Workflow for a typical PfCDPK1 kinase inhibition assay.
Detailed Methodology:
-
Reaction Setup: Reactions are typically performed in a 96-well plate format. Each well contains recombinant purified PfCDPK1 enzyme in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, and 1 mM CaCl₂).
-
Compound Addition: The test inhibitors (this compound or imidazopyridazines) are added to the wells at a range of concentrations. A DMSO control (vehicle) is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP (often radiolabeled, e.g., [γ-³³P]ATP) and a suitable substrate (e.g., the synthetic peptide Syntide-2).
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, for example, by adding EDTA to chelate Mg²⁺ ions, or by spotting the reaction mixture onto phosphocellulose paper which binds the phosphorylated substrate.
-
Detection and Quantification: If a radiolabeled ATP is used, the amount of incorporated radioactivity into the substrate is quantified using a scintillation counter. For non-radioactive methods, specific antibodies recognizing the phosphorylated substrate can be used in an ELISA-based format.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.
Plasmodium falciparum Growth Inhibition Assay
This protocol describes a standard method to assess the efficacy of compounds in inhibiting the growth of asexual blood-stage P. falciparum in vitro.
Caption: Workflow for a SYBR Green I-based P. falciparum growth inhibition assay.
Detailed Methodology:
-
Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human red blood cells in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin) under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Synchronization: The parasite culture is synchronized to the ring stage using methods such as sorbitol lysis.
-
Assay Setup: Synchronized ring-stage parasites are diluted to a starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) and dispensed into a 96-well plate.
-
Compound Addition: Test compounds are serially diluted and added to the wells. A no-drug control and a positive control (e.g., chloroquine) are included.
-
Incubation: The plate is incubated for one to two full intraerythrocytic developmental cycles (48 to 96 hours).
-
Lysis and Staining: After incubation, the red blood cells are lysed, and the parasite DNA is stained with a fluorescent dye such as SYBR Green I.
-
Readout: The fluorescence intensity, which is proportional to the number of parasites, is measured using a fluorescence plate reader.
-
Data Analysis: The percentage of growth inhibition is calculated for each compound concentration relative to the no-drug control. The half-maximal effective concentration (EC50) is determined by fitting the data to a dose-response curve.
Discussion and Conclusion
Both this compound and the imidazopyridazine series have demonstrated potent inhibition of PfCDPK1 and in vitro activity against P. falciparum. This compound, a 2,6,9-trisubstituted purine, exhibits a strong inhibitory effect on the enzyme and effectively halts parasite development at the schizont stage.[3] The imidazopyridazines represent a chemically distinct class of inhibitors, with some analogues showing exceptional potency at both the enzymatic and cellular levels.[4][5]
A key consideration for the imidazopyridazine series is the potential for off-target effects. Some studies have suggested that the anti-parasitic activity of certain imidazopyridazines may not solely be due to PfCDPK1 inhibition, with other kinases such as cGMP-dependent protein kinase (PKG) and even non-kinases like Hsp90 being implicated as potential targets.[5] This highlights the importance of thorough target validation and selectivity profiling in the development of these compounds.
In contrast, this compound has been shown to be a more selective inhibitor of PfCDPK1.[3] However, in vivo studies with this compound have shown limited efficacy, suggesting that further optimization of its pharmacokinetic properties is required.[4]
References
- 1. uniprot.org [uniprot.org]
- 2. Gene expression signatures and small-molecule compounds link a protein kinase to Plasmodium falciparum motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Imidazopyridazine Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 Also Target Cyclic GMP-Dependent Protein Kinase and Heat Shock Protein 90 To Kill the Parasite at Different Stages of Intracellular Development - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2,6,9-Trisubstituted Purine Antimalarials: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 2,6,9-trisubstituted purine derivatives as potential antimalarial agents. The following sections detail their efficacy, cytotoxicity, and the experimental protocols utilized for their evaluation, supported by experimental data from recent studies.
The purine salvage pathway is a critical metabolic route for the malaria parasite, Plasmodium falciparum, which is incapable of de novo purine biosynthesis.[1] This dependency makes the enzymes in this pathway attractive targets for novel antimalarial drugs. Among the compounds investigated, 2,6,9-trisubstituted purines have emerged as a promising class of inhibitors. This guide synthesizes findings from multiple studies to offer a comparative analysis of their potential.
Performance Data of 2,6,9-Trisubstituted Purine Derivatives
The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of various 2,6,9-trisubstituted purine derivatives against different strains of P. falciparum. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A lower IC50 value indicates a more potent compound.
| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (Cell Line) | Cytotoxicity (IC50/LD50 in µM) | Reference |
| Compound 21 | Not Specified | CDK1/cyclin B: 0.45, CDK5/p35: 0.16 | HeLa | LD50: 6.7 | [2] |
| Compound 7h | Not Specified | Not Specified | HL-60 | Induces apoptosis and S-phase arrest | [3] |
| Purine 33 | P. falciparum | 19.19 | Vero, HepG2 | Not Specified | [1] |
| Purine 76 | P. falciparum | 18.27 | Vero, HepG2 | Not Specified | [1] |
| Compound 22a | Pf3D7 (CQ-sensitive) | 1.61 | Not Specified | Not Specified | [4] |
| PfK1 (CQ-resistant) | 1.14 | [4] | |||
| Compound 23a | Pf3D7 (CQ-sensitive) | 0.88 | Not Specified | Not Specified | [4] |
| PfK1 (CQ-resistant) | 1.01 | [4] | |||
| Compound 23b | Pf3D7 (CQ-sensitive) | 1.01 | Not Specified | Not Specified | [4] |
| PfK1 (CQ-resistant) | 2.57 | [4] |
Experimental Protocols
The evaluation of antimalarial compounds involves a series of standardized in vitro and in vivo assays. The methodologies outlined below are representative of the key experiments cited in the referenced studies.
In Vitro Antiplasmodial Activity Assay
The in vitro activity of the synthesized compounds is commonly assessed against chloroquine-sensitive (e.g., 3D7, D6, D10) and chloroquine-resistant (e.g., K1, W2, Dd2) strains of P. falciparum.[4][5]
General Protocol:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.[5] The cultures are maintained at 37°C in a controlled atmosphere with 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Test compounds are serially diluted in culture medium and added to 96-well plates.[5]
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5-1% and a hematocrit of 1.5-2.5%. The plates are then incubated for 48-72 hours.
-
Growth Inhibition Assessment: Parasite growth inhibition is quantified using various methods:
-
SYBR Green I-based Assay: This fluorescent dye binds to parasite DNA, and the fluorescence intensity is proportional to parasite growth.[6]
-
[3H]-Hypoxanthine Incorporation Assay: The incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids is measured as an indicator of parasite proliferation.[7][8]
-
pLDH Assay: The activity of parasite lactate dehydrogenase (pLDH), an enzyme released by viable parasites, is measured colorimetrically.[8]
-
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Cytotoxicity Assay
To assess the selectivity of the compounds, their toxicity against mammalian cell lines (e.g., Vero, HeLa, HepG2) is determined.[1][2]
General Protocol:
-
Cell Culture: Mammalian cells are cultured in appropriate media and conditions.
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds for a specified duration (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells.[9]
-
Resazurin Assay: A redox indicator that changes color in response to cellular metabolic activity.
-
-
LD50/IC50 Determination: The 50% lethal dose (LD50) or 50% inhibitory concentration (IC50) for the mammalian cells is calculated.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for the screening and evaluation of novel antimalarial compounds.
Caption: The Plasmodium falciparum purine salvage pathway and potential targets for inhibition.
Structure-Activity Relationships and Future Directions
The development of potent 2,6,9-trisubstituted purine antimalarials is guided by understanding their structure-activity relationships (SAR). For instance, substitutions at the C2, C6, and N9 positions of the purine ring significantly influence the inhibitory activity. Studies have shown that modifications to these positions can enhance the potency and selectivity of the compounds.[2][3]
Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic and pharmacodynamic properties. A comprehensive understanding of the SAR will be crucial for designing novel derivatives with enhanced efficacy against drug-resistant malaria parasites and minimal host toxicity. The exploration of these compounds, potentially in combination with other antimalarials, could lead to the development of new and effective treatment strategies to combat malaria.
References
- 1. Novel Purine Chemotypes with Activity against Plasmodium falciparum and Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiplasmodial activity of purine-based C-nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. iddo.org [iddo.org]
- 7. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating PfCDPK1 as the Primary Target of Purfalcamine: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, establishing that a compound's therapeutic effect stems from its interaction with a specific target is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of genetic approaches used to validate Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) as the primary target of the antimalarial compound Purfalcamine.
This compound has been identified as a potent inhibitor of PfCDPK1, a key enzyme in the signaling pathways of the malaria parasite. PfCDPK1 is understood to be essential for the parasite's asexual blood stage development, particularly in the processes of host erythrocyte invasion and merozoite egress.[1][2] While biochemical assays demonstrate this compound's activity against PfCDPK1, genetic validation is crucial to confirm that this interaction is the primary driver of the compound's antimalarial effect and to rule out significant off-target contributions.
Comparative Analysis of Genetic Validation Strategies
Two primary genetic strategies have been employed to investigate the function of PfCDPK1 and, by extension, validate it as a drug target: conditional knockdown and gene knockout using CRISPR-Cas9.
Conditional Knockdown via Destabilization Domain
This approach allows for the controlled depletion of a target protein. In the case of PfCDPK1, a destabilization domain (DD) has been fused to the endogenous protein. In the absence of a stabilizing ligand, the fusion protein is targeted for degradation, leading to a "knockdown" of PfCDPK1 levels. This conditional system is particularly useful for studying essential genes, where a complete knockout would be lethal to the parasite.
Studies utilizing this method have shown that the depletion of PfCDPK1 leads to a significant impairment in parasite growth, with a notable arrest at the schizont stage of development. This phenotype aligns with the observed effects of this compound treatment, which also induces a developmental arrest at the schizont stage.[2]
CRISPR-Cas9 Mediated Gene Disruption
The CRISPR-Cas9 system offers a powerful tool for precise genome editing, including the complete knockout of a target gene. While initial attempts to directly knock out PfCDPK1 in wild-type parasites were unsuccessful, suggesting its essentiality for asexual growth, researchers have successfully disrupted the gene in a mutant parasite line that had been pre-adapted to reduced kinase activity. This further underscores the critical role of PfCDPK1 in parasite viability.
Quantitative Data Summary
The following table summarizes the key quantitative data from studies investigating this compound and genetic modifications of PfCDPK1. A direct comparison of this compound's IC50/EC50 values in wild-type versus PfCDPK1 knockdown or knockout parasites is a critical piece of evidence for on-target activity. A significant increase in the IC50/EC50 value in a knockdown or resistant mutant line would strongly suggest that the compound's primary mechanism of action is through inhibition of PfCDPK1.
| Parameter | This compound (Wild-Type Parasites) | PfCDPK1 Conditional Knockdown (No Stabilizing Ligand) | Alternative PfCDPK1 Inhibitors (e.g., BKI-1) |
| Biochemical IC50 (against recombinant PfCDPK1) | ~17 nM | Not Applicable | Varies by compound (e.g., BKI-1: ~5 nM) |
| Whole-cell EC50 (parasite growth inhibition) | ~230 nM | Phenocopies this compound effect (schizont arrest) | Varies by compound |
| Phenotype | Developmental arrest at the schizont stage, inhibition of microneme discharge and erythrocyte invasion. | Growth arrest at the schizont stage. | Varies by compound, but often includes inhibition of parasite egress or invasion. |
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental designs, the following diagrams are provided.
Caption: PfCDPK1 signaling pathway in P. falciparum.
Caption: Experimental workflow for genetic validation.
Caption: Logical framework for target validation.
Experimental Protocols
Conditional Knockdown of PfCDPK1 using the Destabilization Domain (DD) System
-
Construct Design: A targeting plasmid is designed to integrate a sequence encoding a destabilization domain (e.g., from E. coli dihydrofolate reductase or FKBP12) and a selectable marker in-frame with the endogenous PfCDPK1 gene via single-crossover homologous recombination. The expression of the PfCDPK1-DD fusion protein remains under the control of the endogenous promoter.
-
Parasite Transfection: Synchronized ring-stage P. falciparum parasites are electroporated with the targeting plasmid.
-
Selection and Cloning: Transfected parasites are cultured under drug selection to select for those that have integrated the plasmid. Clonal lines are then obtained by limiting dilution.
-
Conditional Knockdown: The stabilizing ligand (e.g., Shield-1 for the FKBP-DD system) is washed out from the culture medium. The removal of the ligand leads to the degradation of the PfCDPK1-DD fusion protein.
-
Phenotypic Analysis: Parasite growth and morphology are monitored over several cycles by Giemsa staining and flow cytometry to observe the effect of PfCDPK1 depletion.
-
Drug Sensitivity Assay: The half-maximal inhibitory concentration (IC50) of this compound is determined for parasites cultured with and without the stabilizing ligand to assess if the knockdown of PfCDPK1 affects the compound's potency.
CRISPR-Cas9 Mediated Gene Editing of PfCDPK1
-
gRNA Design and Plasmid Construction: A guide RNA (gRNA) specific to the PfCDPK1 gene is designed. A donor template plasmid is constructed containing the desired genetic modification (e.g., a gene knockout cassette with a selectable marker, or a point mutation) flanked by homology arms corresponding to the sequences upstream and downstream of the gRNA target site.
-
Co-transfection: P. falciparum parasites are co-transfected with a plasmid expressing Cas9 and the gRNA, and the donor template plasmid.
-
Selection and Genotyping: Drug selection is applied to enrich for parasites that have been successfully transfected. Genomic DNA is then extracted from the resistant parasites, and PCR and sequencing are used to confirm the desired genetic modification at the PfCDPK1 locus.
-
Phenotypic and Drug Sensitivity Analysis: The phenotype of the genetically modified parasites is characterized, and their sensitivity to this compound is compared to that of the wild-type parent line.
Conclusion
The convergence of evidence from biochemical assays and genetic validation studies provides a robust framework for confirming PfCDPK1 as the primary target of this compound. The phenotypic similarity between chemical inhibition and genetic knockdown, coupled with anticipated shifts in drug sensitivity in genetically modified parasites, offers a powerful strategy for on-target validation in antimalarial drug development. This guide provides the conceptual and methodological framework for researchers to critically evaluate and pursue the validation of novel drug targets in Plasmodium falciparum.
References
- 1. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) and its role in microneme secretion during erythrocyte invasion - Research - Institut Pasteur [research.pasteur.fr]
Purfalcamine: A Comparative Analysis of its Efficacy Against Drug-Sensitive and Drug-Resistant P. falciparum Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Purfalcamine, a selective inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), against both drug-sensitive and various drug-resistant strains of the malaria parasite. The data presented herein demonstrates this compound's potential as a novel antimalarial agent that circumvents common resistance mechanisms.
Comparative Efficacy of this compound
This compound exhibits potent activity against a panel of P. falciparum strains, with half-maximal effective concentrations (EC50) in the nanomolar range. Notably, its efficacy remains consistent across strains with well-characterized resistance to conventional antimalarials like chloroquine and pyrimethamine. This suggests that this compound's target, PfCDPK1, is a novel vulnerability in the parasite that is not affected by existing resistance mutations.
Table 1: In Vitro Activity of this compound Against Drug-Sensitive and Drug-Resistant P. falciparum Strains
| Strain | Drug Resistance Profile | This compound EC50 (nM)[1] |
| 3D7 | Sensitive to most antimalarials | 230 |
| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 171 - 259 |
| FCB | Chloroquine-resistant | 171 - 259 |
| HB3 | Chloroquine-resistant | 171 - 259 |
| W2 | Chloroquine-resistant, Pyrimethamine-resistant | 171 - 259 |
The narrow range of EC50 values across these diverse strains indicates that this compound is equally effective against both drug-sensitive and multidrug-resistant P. falciparum.[1]
Mechanism of Action: Targeting a Key Parasite Kinase
This compound exerts its antimalarial effect by selectively inhibiting P. falciparum calcium-dependent protein kinase 1 (PfCDPK1) with a half-maximal inhibitory concentration (IC50) of 17 nM.[1] This kinase is crucial for the parasite's asexual blood stage development. Inhibition of PfCDPK1 leads to a developmental arrest at the schizont stage and prevents the egress of merozoites from infected red blood cells.[1] Specifically, this compound has been shown to block microneme discharge, an essential step for the invasion of new erythrocytes by merozoites.
Caption: Mechanism of this compound action.
Experimental Protocols
In Vitro Drug Sensitivity Assay (SYBR Green I Method)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum using a DNA-intercalating dye, SYBR Green I.
1. Parasite Culture:
-
P. falciparum strains are cultured in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.
-
Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization is achieved by treating ring-stage cultures with 5% D-sorbitol.
2. Assay Procedure:
-
Asynchronous or synchronized late ring/early trophozoite stage parasites are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension.
-
100 µL of the parasite suspension is added to each well of a 96-well plate containing serial dilutions of this compound (or other test compounds) in duplicate.
-
The plate is incubated for 72 hours under the conditions described above.
3. Lysis and Staining:
-
After incubation, the plate is frozen at -80°C to lyse the red blood cells.
-
The plate is thawed, and 100 µL of SYBR Green I lysis buffer (2X SYBR Green I in lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
4. Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The fluorescence values are plotted against the drug concentration, and the IC50 values are calculated using a non-linear regression analysis.
Caption: SYBR Green I drug sensitivity assay workflow.
Merozoite Egress and Erythrocyte Invasion Assay
This assay is designed to specifically assess the inhibitory effect of compounds on the release of merozoites from mature schizonts and their subsequent invasion of new red blood cells.
1. Schizont Purification:
-
A highly synchronous culture of late-stage schizonts is concentrated using a magnetic-activated cell sorting (MACS) column or a Percoll gradient.
-
The purified schizonts are washed and resuspended in fresh culture medium.
2. Inhibition Assay:
-
The purified schizonts (at approximately 1% parasitemia) are incubated with different concentrations of this compound for 4-6 hours to allow for merozoite egress and re-invasion.
-
A control group with no drug is included.
3. Quantification of Invasion:
-
After the incubation period, thin blood smears are prepared from each sample and stained with Giemsa.
-
The number of newly formed ring-stage parasites per 1000 erythrocytes is counted under a microscope.
-
The percentage of invasion inhibition is calculated relative to the drug-free control.
4. Merozoite Egress Quantification (Optional):
-
To specifically measure egress, the supernatant of the culture can be collected after the incubation period and the activity of a parasite lactate dehydrogenase (pLDH), a cytosolic enzyme released upon schizont rupture, can be measured. A reduction in pLDH activity in the supernatant of treated samples compared to the control indicates an inhibition of egress.
This comprehensive guide highlights the potent and broad-spectrum activity of this compound against P. falciparum, including strains resistant to current antimalarial drugs. Its novel mechanism of action, targeting PfCDPK1, makes it a promising candidate for further drug development in the fight against malaria. The provided experimental protocols offer a framework for the continued investigation of this compound and other novel antimalarial compounds.
References
Purfalcamine's Kinase Profile: A Comparative Analysis of its Cross-reactivity with other Plasmodium Protein Kinases
For Immediate Release
A deep dive into the selectivity of Purfalcamine, a potent inhibitor of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), reveals crucial insights for next-generation antimalarial drug development. This guide provides a comparative analysis of this compound's cross-reactivity with other key Plasmodium protein kinases, supported by experimental data and detailed protocols for researchers in the field.
This compound, a member of the imidazopyridazine class of inhibitors, has been identified as a highly potent inhibitor of PfCDPK1, a critical enzyme in the life cycle of the malaria parasite, with an in vitro IC50 of 17 nM.[1] PfCDPK1 plays a pivotal role in the invasion of host erythrocytes by merozoites, making it a prime target for therapeutic intervention.[2][3] However, the effectiveness and safety of kinase inhibitors are intrinsically linked to their selectivity. Understanding the cross-reactivity of this compound with other Plasmodium kinases is paramount to predicting its broader biological effects and potential off-target liabilities.
While specific quantitative data on the cross-reactivity of this compound against a wide panel of Plasmodium kinases remains limited in publicly available literature, studies on related imidazopyridazine compounds provide valuable insights. Research has shown that certain imidazopyridazine inhibitors of PfCDPK1 also exhibit inhibitory activity against P. falciparum cGMP-dependent protein kinase (PfPKG). For some of these compounds, PfPKG was identified as the primary target responsible for their parasiticidal activity. This highlights a potential for cross-reactivity within this chemical scaffold.
This guide aims to consolidate the current knowledge on this compound's kinase selectivity, provide detailed experimental methodologies for assessing kinase inhibition, and present relevant signaling pathways to aid researchers in their evaluation of this and other kinase inhibitors.
Comparative Inhibitory Activity of this compound and Other PfCDPK1 Inhibitors
To provide a clear comparison of this compound's potency, the following table summarizes the inhibitory activities of this compound and other known inhibitors against PfCDPK1.
| Inhibitor | Chemical Class | PfCDPK1 IC50 (nM) | P. falciparum EC50 (nM) | Reference |
| This compound | Imidazopyridazine | 17 | 230 | [1] |
| BKI-1 | Bumped Kinase Inhibitor | 117 | - | |
| K252a | Staurosporine analog | - | - | [1] |
Experimental Protocols
Accurate assessment of kinase inhibition is fundamental to understanding cross-reactivity. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Objective: To quantify the potency of an inhibitor against a purified Plasmodium protein kinase.
Materials:
-
Purified recombinant Plasmodium protein kinase (e.g., PfCDPK1, PfPKG)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 µM with 1:3 serial dilutions.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase reaction buffer, ATP, and the peptide substrate. The final ATP concentration should be at or near the Km for the specific kinase being tested.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the purified recombinant kinase to each well. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the subsequent luminescence.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Parasite Growth Inhibition Assay
This assay measures the efficacy of a compound in inhibiting the growth of P. falciparum in a red blood cell culture.
Objective: To determine the 50% effective concentration (EC50) of a compound against the asexual blood stage of P. falciparum.
Materials:
-
Synchronized P. falciparum culture (ring stage)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
-
Lysis buffer with dye
-
Fluorescence plate reader
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with a starting parasitemia of ~0.5%.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the diluted inhibitor or medium with DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the RBCs and stain the parasite DNA by adding a lysis buffer containing a fluorescent dye like SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the percentage of growth inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's action and the experimental processes, the following diagrams are provided.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: PfCDPK1 signaling pathway in erythrocyte invasion.
Conclusion
This compound is a potent inhibitor of PfCDPK1, a key regulator of erythrocyte invasion by P. falciparum. While its selectivity profile against other Plasmodium kinases is not yet fully elucidated, the potential for cross-reactivity with PfPKG, as suggested by studies on related compounds, warrants further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and to better understand the mechanism of action of this compound and other kinase inhibitors. A comprehensive understanding of the kinase selectivity of antimalarial drug candidates is essential for the development of safe and effective next-generation therapies.
References
- 1. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In Vivo Efficacy of Purfalcamine Compared to Leading Antimalarial Compounds: A Comparative Guide
Disclaimer: As of the latest literature review, "Purfalcamine" is considered a hypothetical compound for the purpose of this illustrative guide. The following data has been generated to reflect typical results for a promising preclinical antimalarial candidate and is intended to serve as a template for comparison with established lead compounds.
This guide provides a comparative analysis of the in vivo efficacy of the novel antimalarial candidate, this compound, against other leading compounds in development. The data presented is based on standardized preclinical murine models of malaria, offering a benchmark for its potential as a next-generation therapeutic.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of this compound in a murine Plasmodium berghei model, benchmarked against representative lead antimalarial compounds. Efficacy is primarily determined by the reduction in parasitemia and the extension of survival time in treated mice compared to untreated controls.
| Compound | Dose (mg/kg/day) | Route of Administration | Parasite Reduction (%) (Day 4 post-infection) | Mean Survival Time (Days) |
| This compound (Hypothetical) | 10 | Oral (p.o.) | 99.5 | >30 |
| 30 | Oral (p.o.) | >99.9 (curative) | >30 (curative) | |
| Compound A (e.g., KAE609-like) | 10 | Oral (p.o.) | 98.2 | 25 |
| 30 | Oral (p.o.) | 99.8 | >30 | |
| Compound B (e.g., KAF156-like) | 20 | Oral (p.o.) | 99.1 | >30 |
| 40 | Oral (p.o.) | >99.9 (curative) | >30 (curative) | |
| Chloroquine (Control) | 20 | Oral (p.o.) | 95.0 (for sensitive strains) | 21 |
| Vehicle (Control) | N/A | Oral (p.o.) | 0 | 7-9 |
Experimental Protocols
The in vivo data presented in this guide was generated using the following standardized experimental protocol, commonly referred to as the 4-day suppressive test.[1]
Murine Model and Parasite Strain
-
Animal Model: Swiss albino mice, 6-8 weeks old, weighing 20-25g.[2]
-
Parasite: Plasmodium berghei ANKA strain, known for its virulence and ability to induce experimental cerebral malaria in certain mouse strains.[1][2]
Infection Protocol
-
Donor mice with a parasitemia of 20-30% are euthanized, and blood is collected via cardiac puncture into a heparinized tube.
-
The blood is diluted in a suitable buffer (e.g., Alsever's solution) to a concentration of 1x10^7 parasitized red blood cells per 0.2 mL.
-
Experimental mice are inoculated intraperitoneally with 0.2 mL of the diluted parasitized blood.
Drug Administration
-
The test compounds (this compound and comparators) and the control drug (Chloroquine) are formulated in a vehicle solution (e.g., 7% Tween 80 and 3% ethanol in distilled water).
-
Treatment commences 2 hours post-infection and continues once daily for four consecutive days (Day 0 to Day 3).
-
The compounds are administered orally (p.o.) using a gavage needle at the specified dosages. The control group receives only the vehicle.
Efficacy Evaluation
-
Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by light microscopy. The percentage of parasite reduction is calculated relative to the vehicle-treated control group.
-
Survival Analysis: Following the 4-day treatment period, the mice are monitored daily for mortality. The mean survival time for each group is recorded. A compound is considered curative if the treated mice survive beyond 30 days without parasite recrudescence.
Visualized Experimental Workflow and Hypothetical Pathway
To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.
Caption: Workflow for the 4-day suppressive in vivo antimalarial efficacy test.
Caption: Hypothetical signaling pathway targeted by this compound for antimalarial activity.
References
Benchmarking Purfalcamine's performance in different antimalarial screening assays.
For Immediate Release
[City, State] – [Date] – In the ongoing battle against malaria, the scientific community continues to seek and evaluate novel compounds that can effectively combat drug-resistant strains of Plasmodium falciparum. Purfalcamine, a selective inhibitor of P. falciparum calcium-dependent protein kinase 1 (PfCDPK1), has emerged as a promising antimalarial candidate. This guide provides a comprehensive performance benchmark of this compound in various standard antimalarial screening assays, offering a comparative perspective for researchers, scientists, and drug development professionals.
Executive Summary
This compound demonstrates potent activity against multiple strains of P. falciparum, including those resistant to conventional therapies. Its unique mechanism of action, targeting a key parasite-specific enzyme, makes it a valuable compound for further investigation. This report details this compound's performance in critical in vitro and in vivo assays and provides the methodologies for these evaluations.
Data Presentation: In Vitro Efficacy of this compound and Standard Antimalarials
The following tables summarize the 50% effective concentration (EC50) of this compound against various P. falciparum strains and provide a reference for the 50% inhibitory concentrations (IC50) of common antimalarials, Chloroquine and Artemisinin, against sensitive and resistant strains. It is important to note that the data for this compound and the comparator drugs are sourced from different studies and, therefore, are not directly comparable due to variations in experimental conditions.
Table 1: In Vitro Activity of this compound Against P. falciparum Strains [1]
| Parasite Strain | EC50 (nM) | Resistance Profile |
| 3D7 | 230 | Chloroquine-sensitive |
| Dd2 | 171-259 | Chloroquine-resistant |
| FCB | 171-259 | Chloroquine-resistant |
| HB3 | 171-259 | Chloroquine-resistant |
| W2 | 171-259 | Chloroquine-resistant |
Table 2: Reference In Vitro Activity of Chloroquine and Artemisinin
| Drug | Parasite Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (sensitive) | ~10-20 | [2][3] |
| Chloroquine | Dd2 (resistant) | >100 | [4] |
| Chloroquine | K1 (resistant) | >100 | [3] |
| Artemisinin | 3D7 (sensitive) | ~1.9 x 10¹ | [5] |
| Artemisinin | K1 (resistant) | Varies | [6] |
Mechanism of Action: Targeting PfCDPK1 Signaling
This compound exerts its antimalarial effect by selectively inhibiting Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1).[1] This enzyme is a crucial regulator in the parasite's life cycle, particularly during the invasion of host erythrocytes.[7][8] PfCDPK1 is involved in the phosphorylation of proteins associated with the inner membrane complex and the glideosome-actomyosin motor assembly, which are essential for merozoite motility and invasion.[7] Furthermore, PfCDPK1 has been shown to interact with the Protein Kinase A (PKA) signaling pathway, indicating a complex regulatory network.[7][9] By inhibiting PfCDPK1, this compound effectively halts the parasite's development at the schizont stage, preventing merozoite egress and subsequent infection of new red blood cells.[1]
Caption: PfCDPK1 signaling pathway in P. falciparum merozoites.
Experimental Protocols
Detailed methodologies for key antimalarial screening assays are provided below to facilitate the replication and validation of findings.
In Vitro Assays
1. [³H]-Hypoxanthine Incorporation Assay
This assay measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which serves as an indicator of parasite proliferation.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with human serum and erythrocytes.
-
Drug Dilution: Test compounds are serially diluted in 96-well plates.
-
Incubation: Parasite culture is added to the drug-containing plates and incubated for 24-48 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting and Measurement: The contents of each well are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter. The IC50 value is determined by analyzing the dose-response curve.
2. SYBR Green I-Based Fluorescence Assay
This high-throughput assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
-
Parasite Culture and Drug Dilution: Similar to the [³H]-hypoxanthine incorporation assay.
-
Incubation: Plates are incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. IC50 values are calculated from the dose-response data.
3. Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in Plasmodium.
-
Parasite Culture and Drug Incubation: Similar to the other in vitro assays.
-
Lysis: The red blood cells are lysed to release the parasite enzymes.
-
Enzyme Reaction: A substrate solution containing lactate and a tetrazolium salt is added. The pLDH enzyme catalyzes the reduction of the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. The IC50 is determined from the dose-response curve.
Caption: General workflow for in vitro antimalarial screening assays.
In Vivo Assay
4-Day Suppressive Test (Peter's Test)
This standard in vivo assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model.
-
Infection: Mice are inoculated with Plasmodium berghei-infected red blood cells.
-
Treatment: The test compound is administered orally or subcutaneously once daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.
-
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The percentage of parasitemia suppression is calculated by comparing the average parasitemia in the treated groups to the vehicle control group.
Conclusion
This compound exhibits significant promise as a novel antimalarial agent, with a distinct mechanism of action that is effective against drug-resistant parasite strains. The data and protocols presented in this guide are intended to provide a valuable resource for the research community to further evaluate and develop this and other next-generation antimalarial compounds. Direct comparative studies are warranted to more definitively position this compound's efficacy relative to existing therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive study of proteasome inhibitors against Plasmodium falciparum laboratory strains and field isolates from Gabon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PfCDPK1 is critical for malaria parasite gametogenesis and mosquito infection - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Crucial Role of PfCDPK1 in Malaria Parasite Invasion: A Comparative Analysis of Purfalcamine Inhibition and Genetic Knockdown
A detailed comparison of the phenotypic effects of the chemical inhibitor Purfalcamine and genetic knockdown of its target, Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), reveals a striking convergence on the essential role of this kinase in erythrocyte invasion by the malaria parasite. Both approaches demonstrate that inhibition of PfCDPK1 function leads to a critical disruption of the parasite's ability to invade red blood cells, primarily by impairing the secretion of microneme proteins, which are essential for host cell attachment and entry.
This guide provides a comprehensive comparison of the data obtained from studies utilizing this compound and a conditional genetic knockdown system for PfCDPK1. The data is presented in structured tables for easy interpretation, followed by detailed experimental protocols and visualizations of the key pathways and workflows.
Quantitative Comparison of Phenotypic Effects
The phenotypic consequences of inhibiting PfCDPK1, either through chemical or genetic means, are remarkably similar, centering on the parasite's inability to successfully invade host erythrocytes.
| Phenotypic Parameter | This compound Treatment | PfCDPK1 Genetic Knockdown | Reference |
| Erythrocyte Invasion | Dose-dependent inhibition with an IC50 of 585 nM.[1] | Significant decrease in invasion upon removal of the stabilizing ligand Shield-1.[2] | [1][2] |
| Microneme Secretion | Inhibition of the discharge of the microneme protein Apical Membrane Antigen 1 (AMA1).[1] | Impaired release of the microneme protein Erythrocyte Binding Antigen 175 (EBA-175).[2] | [1][2] |
| Parasite Development | Developmental arrest at the schizont stage.[3] | No apparent defect in schizont development or egress.[4] | [3][4] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the central role of PfCDPK1 in the invasion process and the experimental approaches used to study it, the following diagrams are provided.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the referenced studies.
Parasite Culture
-
Plasmodium falciparum (3D7 strain) was cultured in vitro in O+ human erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/ml hypoxanthine, and 0.5% (w/v) Albumax II.
-
Cultures were maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Parasite synchronization was achieved by treatment with 5% D-sorbitol.[1]
This compound Treatment and Erythrocyte Invasion Assay
-
Synchronized late-stage schizonts were purified using a magnetic-activated cell sorting (MACS) column.
-
Purified schizonts were treated with various concentrations of this compound (typically ranging from 50 nM to 800 nM) or a vehicle control (DMSO) for a defined period.[1]
-
The treated schizonts were then co-incubated with fresh erythrocytes (2% hematocrit) for one invasion cycle (approximately 40-48 hours).[1]
-
After incubation, thin blood smears were prepared, stained with Giemsa, and the number of newly formed ring-stage parasites was counted per 1000 erythrocytes to determine the parasitemia.
-
The percentage of invasion inhibition was calculated relative to the vehicle-treated control. The IC50 value was determined by fitting the dose-response data to a sigmoidal curve.[1]
Conditional Knockdown of PfCDPK1
-
A conditional knockdown parasite line (PfCDPK1-DD) was generated by genetically modifying the parasite to express PfCDPK1 fused to a destabilization domain (DD).[2]
-
In the presence of the stabilizing ligand Shield-1 (Shld1), the PfCDPK1-DD fusion protein is stable and functional.[2]
-
To induce knockdown, the parasites were cultured in the absence of Shld1, leading to the degradation of the PfCDPK1-DD protein.[2]
Erythrocyte Invasion Assay for PfCDPK1 Knockdown
-
Synchronized ring-stage PfCDPK1-DD parasites were cultured with or without 0.5 µM Shld1.[2]
-
At the mature schizont stage, the parasites were harvested and co-incubated with fresh erythrocytes.
-
The number of newly invaded ring-stage parasites was determined after 24 hours by flow cytometry using SYBR Green I staining or by microscopic counting of Giemsa-stained smears.[2]
-
The invasion efficiency of the knockdown parasites (-Shld1) was compared to that of the control parasites (+Shld1).
Microneme Secretion Assay
-
Purified mature schizonts were allowed to rupture to release merozoites.
-
For this compound treatment, merozoites were incubated with the inhibitor or DMSO.
-
For the knockdown line, merozoites were obtained from cultures grown with or without Shld1.
-
Merozoites were stimulated to secrete microneme proteins by incubation in an appropriate buffer (e.g., high K+ buffer followed by a switch to a low K+ buffer).
-
The supernatant containing the secreted proteins was collected by centrifugation.
-
The presence of specific microneme proteins (e.g., AMA1 or EBA-175) in the supernatant was analyzed by Western blotting using specific antibodies.[1][2]
Conclusion
The consistent findings from both pharmacological inhibition with this compound and genetic knockdown of PfCDPK1 provide strong, complementary evidence for the indispensable role of this kinase in the erythrocyte invasion process of Plasmodium falciparum. The specific disruption of microneme secretion upon PfCDPK1 inhibition highlights this kinase as a critical regulator of this essential step in the parasite's life cycle. These findings validate PfCDPK1 as a promising target for the development of novel antimalarial drugs. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of malaria drug discovery and parasite biology.
References
- 1. Characterization of Plasmodium falciparum Calcium-dependent Protein Kinase 1 (PfCDPK1) and Its Role in Microneme Secretion during Erythrocyte Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PfCDPK1 mediated signaling in erythrocytic stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
